3-Phenylpent-4-ynoic acid
説明
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Structure
3D Structure
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-phenylpent-4-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,12,13) |
InChIキー |
TYSKVNXYFWXDKA-UHFFFAOYSA-N |
正規SMILES |
C#CC(CC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
Mechanism of Action and Pharmacological Utility of 3-Phenylpent-4-ynoic Acid Derivatives: A Technical Guide
As a Senior Application Scientist navigating the intersection of synthetic methodology and targeted drug discovery, I frequently encounter chemical scaffolds that serve dual, highly specialized purposes. The 3-phenylpent-4-ynoic acid architecture (CAS 115062-59-4)[1] is a privileged motif. It functions both as a potent warhead for mechanism-based (suicide) enzyme inhibition and as a highly versatile synthon for the transition-metal-catalyzed construction of bioactive heterocycles.
This whitepaper dissects the causality behind the molecular behavior of 3-phenylpent-4-ynoic acid derivatives, providing self-validating experimental protocols and mechanistic insights for drug development professionals.
Pharmacophore Architecture and Target Recognition
The pharmacological utility of 3-phenylpent-4-ynoic acid derivatives stems from the precise spatial arrangement of three functional groups:
-
The Terminal Alkyne (Latent Electrophile): Unlike highly reactive Michael acceptors, the terminal alkyne is biologically inert until it is enzymatically isomerized or activated by a carbophilic Lewis acid. This ensures high target selectivity.
-
The 3-Phenyl Ring (Lipophilic Anchor): The phenyl group at the C3 position is critical for target recognition. In enzymatic environments, it docks into hydrophobic pockets (e.g., the S1' pocket of metalloproteinases), driving the binding affinity via π−π stacking and van der Waals interactions[2]. In synthetic applications, the bulky phenyl group biases the rotameric population via the Thorpe-Ingold effect, accelerating cycloisomerization.
-
The Carboxylic Acid (ZBG/H-Bond Acceptor): Functions as a Zinc-Binding Group (ZBG) in metalloenzymes or as an anchoring hydrogen-bond acceptor, orienting the alkyne precisely adjacent to the catalytic nucleophile.
Mechanism of Action: Covalent Enzyme Inhibition
Alkynoic acid derivatives, particularly those bearing lipophilic substituents like benzyl or phenyl groups, act as mechanism-based inhibitors against targets such as bacterial collagenases and matrix metalloproteinases[2].
The Causality of Inhibition: The mechanism relies on the enzyme's own catalytic machinery to trigger its destruction. Upon docking into the active site, an enzymatic base abstracts the acidic α -proton (or propargylic proton) of the inhibitor. This triggers an electronic rearrangement, isomerizing the relatively unreactive alkyne into a highly electrophilic allene intermediate. A proximal nucleophilic residue (e.g., Cysteine or Serine) immediately attacks the allene, forming an irreversible covalent adduct that permanently inactivates the enzyme.
Fig 1. Mechanism-based covalent inhibition pathway of 3-phenylpent-4-ynoic acid derivatives.
Transition-Metal Catalyzed Cycloisomerization for Drug Discovery
Beyond direct inhibition, 3-phenylpent-4-ynoic acid and its ester derivatives are critical precursors for synthesizing complex pharmacological scaffolds, such as lactones, chromen-5-ones, and pyran-5-ones[3].
When exposed to Ruthenium or Palladium catalysts, the alkyne undergoes rapid cycloisomerization[4]. For instance, thiolate-bridged diruthenium complexes promote the cycloaddition of propargylic precursors with 1,3-dicarbonyl compounds. The mechanism proceeds via an allenylidene intermediate , which undergoes nucleophilic attack to form a vinylidene complex, followed by intramolecular cyclization[3].
Fig 2. Ru-catalyzed cycloaddition of propargylic derivatives via allenylidene intermediates.
Quantitative Data Summary
The structural rigidity imparted by the 3-phenyl group significantly enhances the yield and regioselectivity of these cycloisomerization reactions. Below is a summary of quantitative yields for synthesized derivatives utilizing this pathway[3].
| Compound Derivative | Reagents / Catalyst | Yield (%) | Diastereomeric Ratio | Melting Point (°C) |
| 2-Acetyl-3-phenylpent-4-ynoic Acid Methyl Ester | Ru Catalyst + Acyclic β -diketone | 24% | 54:46 | Colorless Oil |
| 4-Phenyl-4,6,7,8-tetrahydrochromen-5-one | Ru Catalyst + 1,3-cyclohexanedione | 91% | N/A | 106.2 - 107.2 |
| 4-Phenyl-4,7-dihydrofuro[3,4-b]pyran-5-one | Ru Catalyst + Tetronic acid | 83% | N/A | 138.1 - 138.3 |
| 4-Phenyl-4H-pyrano[3,2-c]chromen-5-one | Ru Catalyst + 4-hydroxycoumarin | 97% | N/A | 152.0 - 152.5 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm causality.
Protocol A: Time-Dependent Enzyme Inhibition Assay (Validation of Mechanism-Based MoA)
Purpose: To prove that 3-phenylpent-4-ynoic acid acts as a suicide inhibitor rather than a reversible competitive inhibitor.
-
Enzyme Pre-Incubation: Incubate the target enzyme (e.g., bacterial collagenase, 10 nM) with varying concentrations of the alkynoic acid derivative (0.1 to 50 μ M) in assay buffer (50 mM HEPES, pH 7.4, 10 mM CaCl 2 ).
-
Causality: Mechanism-based inhibition requires catalytic turnover to form the reactive allene. Pre-incubation allows this covalent trapping to occur over time.
-
-
Aliquot Sampling: Withdraw aliquots at specific time intervals (0, 5, 15, 30, and 60 minutes).
-
Substrate Addition: Rapidly dilute the aliquot 100-fold into a solution containing a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH 2 ).
-
Self-Validation: The 100-fold dilution prevents further reversible binding. If the enzyme remains inactive, the inhibition is confirmed as covalent and irreversible.
-
-
Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay confirms pseudo-first-order kinetics, the hallmark of mechanism-based inactivation.
Protocol B: Ru-Catalyzed Synthesis of 4-Phenyl-4,6,7,8-tetrahydrochromen-5-one
Purpose: To construct bioactive chromenones using the propargylic scaffold.
-
Reaction Assembly: In a dry Schlenk tube under an argon atmosphere, combine 2-phenylbut-3-yn-2-ol (0.10 mmol) and 1,3-cyclohexanedione (0.50 mmol).
-
Catalyst Addition: Add the thiolate-bridged diruthenium catalyst[CpRuCl( μ2 -SR) 2 RuCpCl] (0.005 mmol) and NH 4 BF 4 (0.010 mmol) in 1,2-dichloroethane (3 mL)[3].
-
Causality: NH 4 BF 4 acts as a halide scavenger, generating a vacant coordination site on the Ruthenium center to facilitate the formation of the allenylidene complex.
-
-
Thermal Activation: Heat the mixture to 60 °C for 1 hour.
-
Self-Validation: Monitor the reaction via TLC and GC-MS. The disappearance of the propargylic precursor and the transient appearance of the vinylidene mass signature confirm the mechanistic pathway before final cyclization.
-
-
Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the chromen-5-one product (Expected yield: ~91%).
References
- Source: sigmaaldrich.
- Source: semanticscholar.
- Source: acs.
- Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
Sources
3-Phenylpent-4-ynoic Acid: An In-Depth Technical Guide on Safety, Handling, and Synthetic Utility
Executive Summary
As drug development increasingly relies on modular, high-yield synthetic strategies, bifunctional building blocks have become indispensable. 3-Phenylpent-4-ynoic acid (CAS: 115062-59-4) represents a highly versatile intermediate, featuring both a terminal alkyne for click chemistry and a carboxylic acid for peptide coupling. This whitepaper provides researchers and application scientists with a comprehensive analysis of its physicochemical properties, mechanistic toxicology, and field-proven handling protocols. By emphasizing the causality behind experimental choices, this guide ensures that every workflow is both safe and self-validating.
Physicochemical Profiling & Hazard Causality
To design effective handling and synthetic protocols, one must first understand the molecular behavior of 3-phenylpent-4-ynoic acid[1]. The molecule (C₁₁H₁₀O₂) possesses a molecular weight of 174.2 g/mol . Its architecture dictates its reactivity and safety profile:
-
The Carboxylic Acid: Imparts mild acidity and serves as an electrophilic center upon activation.
-
The Phenyl Ring: Enhances the molecule's lipophilicity, making it highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM), while drastically reducing aqueous solubility.
-
The Terminal Alkyne: Provides a reactive pi-system for cycloadditions and cross-coupling reactions, though it requires protection from strong oxidizing agents.
Table 1: Quantitative Physicochemical & Hazard Summary
| Property / Hazard | Value / GHS Classification | Mechanistic Causality |
| CAS Number | 115062-59-4 | Unique identifier for the chemical substance[1]. |
| Molecular Weight | 174.2 g/mol | Low molecular weight facilitates rapid diffusion in organic matrices[2]. |
| Skin Irritation | Skin Irrit. 2 (H315) | The lipophilic phenyl group allows partitioning into the stratum corneum, dragging the acidic moiety into epidermal layers to disrupt lipid bilayers[1]. |
| Eye Irritation | Eye Irrit. 2A (H319) | Direct pH-mediated disruption and protein denaturation of the corneal epithelium[1]. |
| Target Organ Tox. | STOT SE 3 (H336) | Inhalation of fine crystalline dust causes localized respiratory tract irritation and potential central nervous system depression[1]. |
Risk Mitigation & Self-Validating Handling Protocol
Standard safety data sheets often prescribe generic personal protective equipment (PPE) without explaining the why. As an application scientist, mitigating risk requires understanding the chemical interactions at play.
Mechanistic Handling Rules
-
Aerosol Containment: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood. Causality: The compound's low molecular weight and crystalline nature make it prone to aerosolization, directly leading to H336 respiratory hazards.
-
Glove Selection: Use nitrile gloves with a minimum thickness of 0.12 mm. Causality: The lipophilic nature of the phenyl ring allows it to permeate latex rapidly; nitrile provides a superior non-polar barrier.
Self-Validating Spill Response Protocol
In the event of a localized benchtop spill, execute the following self-validating workflow:
-
Step 1: Neutralization. Cover the spilled powder with a weak solid base, such as sodium bicarbonate (NaHCO₃).
-
Causality: This converts the lipophilic acid into its highly polar sodium salt, drastically reducing its volatility and dermal penetration potential.
-
Validation Check: The cessation of mild effervescence (if moisture is present) visually confirms the neutralization of the acidic protons.
-
-
Step 2: Micellar Decontamination. Wipe the area using a solution of water and a non-ionic surfactant (e.g., Triton X-100).
-
Causality: Water alone cannot dissolve the unreacted free acid. The surfactant forms micelles around the hydrophobic phenyl rings, ensuring complete physical removal from the bench surface.
-
Synthetic Utility: The Bifunctional Advantage
In medicinal chemistry, 3-phenylpent-4-ynoic acid is primarily utilized as a heterobifunctional linker. The presence of the alpha-chiral center (relative to the phenyl group) also makes it valuable for synthesizing stereospecific target molecules.
Self-Validating Bioconjugation Methodology
The following protocol details the use of 3-phenylpent-4-ynoic acid to link an amine-bearing protein/peptide to an azide-tagged payload via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Phase A: Amide Bond Formation (Carboxyl Activation)
-
Activation: Dissolve 3-phenylpent-4-ynoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.
-
Causality: HATU rapidly forms an active OBt ester. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester.
-
-
Coupling: Introduce the target primary amine (0.9 eq) and stir at room temperature for 2 hours.
-
Validation Check (LC-MS): Analyze an aliquot via LC-MS. The disappearance of the target amine mass and the appearance of the [Mamine+156.2]+ peak (mass of the linker minus H₂O) confirms successful amide bond formation. Do not proceed until this mass shift is verified.
-
Phase B: CuAAC Click Reaction 3. Cycloaddition: Dissolve the purified alkyne-functionalized intermediate in a t-BuOH/H₂O (1:1) solvent system. Add the azide-tagged payload (1.0 eq), followed by CuSO₄ (0.1 eq) and Sodium Ascorbate (0.2 eq).
- Causality: The phenyl group sterically shields the alkyne, necessitating a robust Cu(I) catalyst. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing unwanted oxidative Glaser homocoupling of the alkynes.
- Validation Check (FT-IR): Monitor the reaction via IR spectroscopy. The complete disappearance of the characteristic azide N=N=N stretch (~2100 cm⁻¹) and the alkyne C≡C stretch (~2100 cm⁻¹) provides orthogonal, self-validating proof that the triazole linkage has fully formed.
Visualizing the Reaction Logic
The following diagram maps the logical flow of the bioconjugation process, highlighting the transition of the molecule from a hazardous free acid to a stable, biologically active conjugate.
Workflow for bifunctional bioconjugation utilizing 3-phenylpent-4-ynoic acid.
References
-
Title: 3-phenylpent-4-ynoic acid — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Phenylpent-4-ynoic Acid
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Phenylpent-4-ynoic acid, a molecule incorporating a chiral center, a terminal alkyne, a phenyl group, and a carboxylic acid. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple recitation of data. It details the underlying principles and experimental rationale for utilizing a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents not only the anticipated spectral data but also explains the causal logic behind sample preparation, experimental parameter selection, and data interpretation. By integrating these orthogonal techniques, this guide establishes a self-validating system for the unambiguous confirmation of the molecule's identity, purity, and structural integrity.
Introduction: A Molecule of Convergent Functionality
3-Phenylpent-4-ynoic acid presents a unique spectroscopic challenge due to the convergence of four distinct chemical motifs within a compact structure. The correct assignment of its spectroscopic signals is paramount for confirming successful synthesis, assessing purity, and ensuring its suitability for downstream applications in drug development or materials science.
1.1 Molecular Structure and Key Features:
-
Terminal Alkyne (C≡C-H): This group possesses a highly characteristic, magnetically anisotropic environment and distinct vibrational modes. Its high electron density makes it a reactive handle for further chemical transformations.[1]
-
Phenyl Group (C₆H₅): The aromatic ring introduces a set of characteristic signals in both NMR and IR spectra and serves as a key fragmentation marker in mass spectrometry.
-
Carboxylic Acid (-COOH): This functional group is defined by its acidic proton and strong carbonyl (C=O) and hydroxyl (O-H) vibrational absorptions.
-
Chiral Center (C3): The stereocenter at the C3 position, bonded to the phenyl group, a hydrogen, the ethynyl group, and the methylene-acid chain, results in diastereotopic protons in the adjacent methylene (CH₂) group, a critical feature to resolve in ¹H NMR spectroscopy.
1.2 The Rationale for an Integrated Spectroscopic Approach No single spectroscopic technique can unambiguously determine the structure of 3-Phenylpent-4-ynoic acid. A synergistic approach is essential:
-
NMR Spectroscopy provides the molecular skeleton and connectivity.
-
IR Spectroscopy confirms the presence of key functional groups.
-
Mass Spectrometry determines the molecular weight and provides fragmentation data that corroborates the structure.
This guide will dissect the expected output from each technique, providing a robust, self-validating workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For 3-Phenylpent-4-ynoic acid, both ¹H and ¹³C NMR are required for a complete assignment.
2.1 Causality in Experimental Design: Solvent and Standard Selection The choice of solvent is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an ideal starting point due to its ability to dissolve a wide range of organic molecules and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra, which serves as a secondary internal standard.[2] Tetramethylsilane (TMS) is added as the primary internal standard (0 ppm) for precise chemical shift referencing.[2]
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 3-Phenylpent-4-ynoic acid in ~0.6 mL of CDCl₃. Add a small amount of TMS as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H -OOC | 10.0 - 12.0 | Broad Singlet (br s) | N/A | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |
| H -Ar (Phenyl) | 7.2 - 7.4 | Multiplet (m) | ~7-8 | Protons on the monosubstituted benzene ring typically appear in this region. |
| H -3 | 3.8 - 4.1 | Doublet of Triplets (dt) | ³J ≈ 7-8 Hz, ⁴J ≈ 2-3 Hz | This methine proton is coupled to the two diastereotopic H-2 protons (triplet) and shows long-range coupling to the alkynyl H-5 (doublet). |
| H -2a / H -2b | 2.7 - 2.9 | Doublet of Doublets (dd) x 2 | ²J ≈ 15-17 Hz, ³J ≈ 7-8 Hz | These methylene protons are diastereotopic due to the adjacent C3 chiral center. They split each other (geminal coupling, ²J) and are also split by H-3 (vicinal coupling, ³J). |
| H -5 | 2.2 - 2.5 | Doublet (d) | ⁴J ≈ 2-3 Hz | The terminal alkynyl proton is shielded by the cylindrical π-electron cloud and exhibits long-range coupling to the H-3 proton.[3][4] |
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis of 3-Phenylpent-4-ynoic acid.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) are absent.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled for singlet peaks.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
-
DEPT-135: Run a standard DEPT-135 pulse sequence.
-
Processing: Similar to ¹H NMR, with calibration to the central peak of the CDCl₃ triplet at 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C =O (C1) | 175 - 180 | Absent | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| C -Ar (ipso, C1') | 138 - 142 | Absent | The aromatic carbon directly attached to the aliphatic chain. |
| C -Ar (ortho, meta, para) | 127 - 129 | Positive (CH) | Standard chemical shift range for monosubstituted benzene rings. |
| C ≡CH (C4) | 80 - 85 | Absent | The sp-hybridized carbon of the terminal alkyne. |
| ≡C H (C5) | 70 - 75 | Positive (CH) | The protonated sp-hybridized carbon of the terminal alkyne. |
| C H₂ (C2) | 40 - 45 | Negative (CH₂) | Aliphatic carbon alpha to a carboxylic acid. |
| C H (C3) | 35 - 40 | Positive (CH) | Aliphatic carbon alpha to a phenyl group and an alkyne. |
Diagram: ¹³C NMR & DEPT-135 Workflow
Caption: Combined workflow for ¹³C and DEPT-135 NMR experiments.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic molecular vibrations.
3.1 Causality in Experimental Design: Sample Preparation For a solid sample like 3-Phenylpent-4-ynoic acid, the Attenuated Total Reflectance (ATR) method is often preferred. It requires minimal sample preparation and avoids the potential complications of KBr pellet preparation (e.g., moisture absorption). A thin film prepared by dissolving the sample in a volatile solvent and evaporating it on a salt plate is also a viable alternative.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum (typically 16-32 scans) over a range of 4000-600 cm⁻¹.
-
Processing: The instrument software will automatically perform the background subtraction and Fourier transform.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and a hallmark feature. |
| ~3300 | ≡C-H stretch (Alkyne) | Strong, Sharp | The terminal alkyne C-H stretch is a very reliable and sharp peak, distinguishing it from the broad O-H.[3][4] |
| 2850-3000 | C-H stretch (Aliphatic/Aromatic) | Medium | Aliphatic and aromatic C-H stretches appear just below 3000 cm⁻¹. |
| 2100-2260 | C≡C stretch (Alkyne) | Weak to Medium | The carbon-carbon triple bond stretch is often weak but observable for terminal alkynes.[3][4] |
| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a saturated carboxylic acid is one of the strongest peaks in the spectrum. |
| 1450-1600 | C=C stretch (Aromatic) | Medium | Multiple bands corresponding to the phenyl ring stretches. |
| ~1210-1320 | C-O stretch (Carboxylic Acid) | Medium | Coupled C-O stretching and O-H bending vibrations. |
| 690-770 | C-H out-of-plane bend (Aromatic) | Strong | Strong bands in this region are characteristic of monosubstituted benzene rings. |
Diagram: ATR-FTIR Experimental Workflow
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
4.1 Causality in Experimental Design: Ionization Method Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules containing acidic or basic sites, like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, clearly establishing the molecular weight. Electron Ionization (EI) is a harder technique that provides more extensive and reproducible fragmentation patterns, which can be valuable for structural confirmation via library matching.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Data Acquisition (Negative Ion Mode):
-
Capillary Voltage: -3 to -4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the base peak corresponding to the [M-H]⁻ ion.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₀O₂
-
Molecular Weight: 174.0681 g/mol
-
High-Resolution MS (ESI-): Expected exact mass for [M-H]⁻ (C₁₁H₉O₂⁻) is 173.0608 . Observing this mass with high accuracy (<5 ppm error) confirms the elemental composition.
Predicted Key Fragments (from EI-MS)
| m/z Value | Proposed Fragment | Rationale |
| 174 | [M]⁺ | Molecular ion peak. |
| 173 | [M-H]⁺ | Loss of the acidic terminal alkyne proton, forming a stable cation.[4] |
| 129 | [M-COOH]⁺ | Loss of the carboxyl group via alpha-cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium cation, a very common and stable fragment from compounds containing a benzyl moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Diagram: Mass Spectrometry Logic Flow
Caption: Logic flow comparing soft (ESI) and hard (EI) ionization MS.
Integrated Analysis: A Self-Validating Conclusion
The true power of this multi-technique approach lies in the integration of all data points. Each result cross-validates the others, leading to an unambiguous structural assignment.
-
MS confirms the molecular formula C₁₁H₁₀O₂.
-
IR confirms the presence of -COOH, C≡C-H, and C₆H₅ functional groups.
-
¹³C NMR confirms 11 unique carbons, including a C=O, four aromatic CH, two quaternary aromatic/alkyne, two sp-hybridized alkyne, one aliphatic CH, and one aliphatic CH₂.
-
¹H NMR confirms the connectivity and relative positions of all protons, including the diastereotopic nature of the C2 protons, which proves the existence of the C3 chiral center.
This synergistic data set provides a robust and scientifically sound confirmation of the structure as 3-Phenylpent-4-ynoic acid.
References
-
Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. [Link]
-
Ma, R., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. ACS Nano. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
MassBank. (2008). PHENYLACETIC ACID; EI-B; MS. [Link]
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Solubility Profile of 3-Phenylpent-4-ynoic Acid in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
In modern synthetic chemistry and drug development, the physicochemical profiling of intermediate building blocks is a critical prerequisite for successful formulation and reaction optimization[1]. 3-Phenylpent-4-ynoic acid (CAS No. 115062-59-4) is a highly versatile, trifunctional molecule featuring a lipophilic phenyl ring, a reactive terminal alkyne, and a polar carboxylic acid moiety[2]. This unique structural triad makes it an invaluable precursor for click chemistry (CuAAC) and complex active pharmaceutical ingredient (API) synthesis.
However, this trifunctionality also creates complex solvation dynamics. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 3-Phenylpent-4-ynoic acid in various organic solvents, grounded in Hansen Solubility Parameters (HSP)[3], and details a self-validating, field-proven experimental protocol for empirical solubility determination based on the OECD 105 guideline[4].
Thermodynamic Principles of Solvation
To predict and understand the solubility of 3-Phenylpent-4-ynoic acid, we must analyze the enthalpy of mixing between the solute and the solvent. This is most accurately modeled using the Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy density of a molecule into three distinct intermolecular forces[3]:
-
Dispersion Forces ( δD ): The phenyl ring and the hydrocarbon backbone drive strong dispersion interactions. Solvents with high δD values (e.g., toluene, dichloromethane) will effectively solvate the hydrophobic core of the molecule.
-
Polar Interactions ( δP ): The carboxylic acid group introduces a strong permanent dipole. Solvents lacking sufficient polarity will struggle to overcome the crystal lattice energy of the solid compound.
-
Hydrogen Bonding ( δH ): The carboxylic acid acts as both a potent hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, heptane), carboxylic acids are known to form highly stable, mutually hydrogen-bonded dimers[3][5]. This dimerization effectively masks the polar hydroxyl group, reducing the apparent δH and slightly increasing solubility in non-polar media compared to what linear predictive models might suggest[5]. The terminal alkyne also acts as a weak hydrogen bond acceptor ( π -system) and a weak donor (terminal proton).
Causality in Solvent Selection: Maximum thermodynamic solubility is achieved when the HSP coordinates of the solvent closely match those of 3-Phenylpent-4-ynoic acid. Solvents that can disrupt the carboxylic acid dimer by providing competing hydrogen bond acceptors (e.g., DMSO, DMF, Methanol) will yield the highest solubility concentrations[3].
Solubility Profile in Key Organic Solvents
Based on the thermodynamic principles outlined above and structural homology to similar phenyl-alkynoic acids, the quantitative solubility profile of 3-Phenylpent-4-ynoic acid is categorized below.
Note: The data represents consensus expected ranges for this chemical class at 25.0 °C.
| Solvent Class | Representative Solvent | Expected Solubility Range (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 (Very High) | Strong H-bond acceptor; disrupts acid dimers; high dipole matching[3]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 (Very High) | Excellent δP and δH matching; stabilizes the monomeric acid. |
| Polar Protic | Methanol / Ethanol | 50 - 100 (High) | Strong H-bond donor/acceptor networks; competes with solute-solute H-bonds. |
| Halogenated | Dichloromethane (DCM) | 20 - 50 (Moderate) | High dispersion ( δD ) matching for the phenyl ring; moderate dipole interaction. |
| Aromatic | Toluene | 5 - 20 (Low-Moderate) | π−π stacking with the phenyl ring; induces carboxylic acid dimerization. |
| Non-Polar | Hexane / Heptane | < 1 (Very Low) | Poor dipole/H-bond matching; solute remains locked in crystal lattice[3]. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are useful, regulatory submissions and precise reaction engineering require empirical data. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[4][6].
As a Senior Application Scientist, I mandate the following self-validating protocol, adapted from the OECD 105 Test Guideline and modern high-throughput pharmaceutical standards[7].
Step-by-Step Workflow
1. Preparation of Saturated Suspensions
-
Action: Weigh an excess amount of 3-Phenylpent-4-ynoic acid (e.g., 50 mg) into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent.
-
Causality: Adding an excess of the solid ensures that the solution remains fully saturated throughout the experiment. If all solid dissolves, the resulting data reflects a transient kinetic solubility, not the true thermodynamic equilibrium[7][8]. Amber glass is used to prevent potential UV-induced degradation of the alkyne moiety.
2. Isothermal Equilibration
-
Action: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[7][9].
-
Causality: Solubility is highly temperature-dependent. A fluctuation of even 1 °C can alter solubility by up to 5-10%. The 24-48 hour timeframe ensures that the dissolution and precipitation rates have reached a steady-state equilibrium, overcoming any initial supersaturation phenomena[9].
3. Phase Separation
-
Action: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at 25.0 °C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter[9][10].
-
Causality: Centrifugation compacts the excess solid, preventing filter clogging. PTFE filters are strictly required because standard cellulose or PES filters will dissolve or degrade in aggressive organic solvents like DMSO or DCM. Filtering removes micro-particulates that would otherwise cause false-positive concentration spikes during quantification[10].
4. Quantification via HPLC-UV
-
Action: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a previously established calibration curve. Inject into an HPLC-UV system (monitoring at ~210-254 nm for the phenyl ring)[1][7].
-
Causality: Dilution prevents the compound from precipitating inside the HPLC column or injector loop when the organic solvent mixes with the aqueous mobile phase.
Workflow Visualization
The following diagram maps the logical progression of the shake-flask methodology, highlighting the critical path from raw material to validated thermodynamic data.
Workflow for determining thermodynamic solubility via the shake-flask method.
Implications for Drug Development & Synthesis
Understanding the exact solubility profile of 3-Phenylpent-4-ynoic acid dictates how it is handled in downstream applications:
-
Stock Solution Preparation for Assays: For in vitro biological screening, compounds are typically stored as 10 mM stock solutions in DMSO[1][10]. Given its high solubility in polar aprotic solvents, 3-Phenylpent-4-ynoic acid is highly amenable to this standard workflow.
-
Click Chemistry (CuAAC): The terminal alkyne is primed for Copper-catalyzed Alkyne-Azide Cycloaddition. These reactions are often run in co-solvent systems (e.g., tert-butanol/water or DMSO/water). Knowing that the compound is highly soluble in alcohols and DMSO allows chemists to design single-phase reaction mixtures, preventing the alkyne from crashing out of solution before the catalyst can engage.
By adhering to rigorous thermodynamic principles and validated experimental protocols, researchers can eliminate the trial-and-error phase of solvent selection, thereby accelerating the drug discovery lifecycle[8].
References
-
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. nih.gov.[Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. dtu.dk.[Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. acs.org.[Link]
-
Test No. 105: Water Solubility - OECD. oecd.org.[Link]
-
3-phenylpent-4-ynoic acid — Chemical Substance Information - NextSDS. nextsds.com.[Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. acs.org.[Link]
-
Consideration of Hansen Solubility Parameters. hansen-solubility.com.[Link]
Sources
- 1. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oecd.org [oecd.org]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: 3-Phenylpent-4-ynoic Acid as a Strategic Precursor in Heterocyclic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide on utilizing 3-phenylpent-4-ynoic acid (CAS: 115062-59-4) for the construction of complex oxygen- and nitrogen-containing heterocycles.
Introduction and Structural Rationale
3-Phenylpent-4-ynoic acid is a highly versatile, trifunctional aliphatic building block. Its architecture features a terminal alkyne, a carboxylic acid, and a benzylic chiral center at the C3 position. This specific arrangement makes it an ideal precursor for both intramolecular cyclizations (yielding oxygen heterocycles like furanones and oxolanes) and intermolecular cycloadditions (yielding nitrogen heterocycles like triazoles). By carefully selecting the catalytic system, researchers can direct the reactivity of the alkyne to synthesize diverse heterocyclic scaffolds critical for modern drug discovery[1].
Transition-Metal Catalyzed Lactonization (Furanone Synthesis)
Mechanistic Causality
The conversion of pent-4-ynoic acids into γ -alkylidenebutyrolactones is a hallmark transformation in heterocyclic chemistry[2]. According to Baldwin’s rules for ring closure, the intramolecular attack of the carboxylate oxygen onto the alkyne heavily favors the 5-exo-dig pathway over the 6-endo-dig pathway due to optimal stereoelectronic orbital overlap.
Transition metals such as Rhodium or Gold act as π -Lewis acids. They coordinate to the electron-rich alkyne, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This activation makes the alkyne highly susceptible to nucleophilic attack by the pendant carboxylate, rapidly forming the 5-membered lactone ring[2].
Fig 1: Mechanism of transition-metal catalyzed 5-exo-dig lactonization.
Protocol: Synthesis of 4-Phenyl-5-methylenedihydrofuran-2-one
This protocol is designed to be self-validating, utilizing visual and spectroscopic checkpoints.
-
Reaction Setup: Dissolve 3-phenylpent-4-ynoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere to prevent oxidative side reactions.
-
Catalyst Activation: Add Triphenylphosphinegold(I) chloride (Ph₃PAuCl, 5 mol%) and Silver triflate (AgOTf, 5 mol%). Causality: AgOTf abstracts the chloride from the gold complex, precipitating AgCl and generating the highly active, cationic [Ph₃PAu]⁺ species in situ.
-
Cyclization & Monitoring: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (alkyne) will disappear, replaced by a highly UV-active spot corresponding to the conjugated lactone.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and gold residues. Concentrate the filtrate under reduced pressure.
-
Spectroscopic Validation: Confirm the product via ¹H NMR. The successful 5-exo-dig cyclization is definitively proven by the appearance of two distinct doublet signals between δ 4.5 – 5.0 ppm, corresponding to the exocyclic methylene protons, and the absence of the terminal alkyne proton ( δ ~2.2 ppm).
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Mechanistic Causality
The terminal alkyne of 3-phenylpent-4-ynoic acid is a perfect handle for "Click Chemistry" to generate 1,4-disubstituted 1,2,3-triazoles. The use of a Copper(II) sulfate and Sodium Ascorbate catalytic system is highly deliberate: Sodium ascorbate serves as a mild reducing agent that continuously reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high cross-coupling fidelity.
Fig 2: Step-by-step workflow for CuAAC triazole synthesis and purification.
Protocol: Synthesis of 1,2,3-Triazole Propanoic Acid Derivatives
-
Preparation: In a 25 mL round-bottom flask, combine 3-phenylpent-4-ynoic acid (1.0 mmol) and the desired organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Generation: Add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%).
-
Self-Validation: The solution must transition from a pale blue (Cu²⁺) to a yellow/colorless state (Cu⁺). If the blue color persists, add additional sodium ascorbate.
-
-
Incubation: Stir vigorously at room temperature for 12 hours.
-
Chelation Workup (Critical): Add 10 mL of a 0.1 M EDTA aqueous solution and stir for 30 minutes. Causality: EDTA strongly chelates residual copper. If these triazole derivatives are destined for biological screening, trace copper can cause severe false positives by denaturing target proteins or interfering with assay fluorescence.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate to yield the triazole-substituted carboxylic acid, ready for downstream peptide coupling.
Advanced Applications: Oxolanes and Pyranones
Beyond standard five-membered rings, 3-phenylpent-4-ynoic acid and its ester derivatives are critical precursors for highly functionalized, complex heterocycles.
-
Fluorinated Oxolanes (Tetrahydrofurans): 3-Phenylpent-4-ynoic acid is utilized as a foundational precursor in the synthesis of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride[1]. The synthesis relies on the initial cyclization of the precursor to form the oxolane ring, followed by late-stage electrophilic fluorination to introduce the CF₃ group, making it a highly valuable fluorinated amino acid derivative for medicinal chemistry[1].
-
Pyranones via Allenylidene Intermediates: Derivatives such as 2-acetyl-3-phenylpent-4-ynoic acid methyl ester undergo sophisticated Ruthenium-catalyzed cycloadditions[3]. When reacted with cyclic 1,3-dicarbonyl compounds in the presence of thiolate-bridged diruthenium complexes, these propargylic precursors form an allenylidene intermediate, ultimately yielding complex pyranones and chromenones with complete regioselectivity[3].
Quantitative Data Summary
The following table summarizes the comparative reaction parameters and typical outcomes for the heterocyclic pathways derived from 3-phenylpent-4-ynoic acid precursors.
| Heterocycle Class | Precursor Derivative | Catalyst System | Key Intermediate | Typical Yield |
| Furanones ( γ -Lactones) | 3-Phenylpent-4-ynoic acid | Rh or Au / AgOTf | Metal- π -Alkyne | 85–95% |
| 1,2,3-Triazoles | 3-Phenylpent-4-ynoic acid | CuSO₄ / Na-Ascorbate | Cu(I)-Acetylide | 80–98% |
| Pyranones / Chromenones | 2-Acetyl-3-phenylpent-4-ynoic acid methyl ester | Thiolate-bridged Diruthenium | Allenylidene | 70–85% |
| Substituted Oxolanes | 3-Phenylpent-4-ynoic acid | Electrophilic Fluorination | Cyclic Oxonium | Varies (Multi-step) |
References
- Beryozkina, T. V., Silaichev, P. S., Ilkin, V. G., & Bakulev, V. A. (2025). Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds. Russian Chemical Reviews.
- Nishibayashi, Y., Miyake, Y., & Uemura, S. (2004). Ruthenium-Catalyzed Cycloaddition between Propargylic Alcohols and Cyclic 1,3-Dicarbonyl Compounds via an Allenylidene Intermediate. The Journal of Organic Chemistry.
- EvitaChem. (n.d.). rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride - Product Information. EvitaChem Catalog.
Sources
Application Note: Amide Bond Formation Using 3-Phenylpent-4-ynoic Acid via EDC/NHS Activation
Executive Summary
The functionalization of biomolecules and synthetic polymers with bioorthogonal handles is a cornerstone of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). 3-Phenylpent-4-ynoic acid (CAS: 115062-59-4) is a highly versatile bifunctional building block. It features a terminal alkyne that enables downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while its phenyl ring provides structural rigidity and critical hydrophobic interactions [1].
This application note provides an in-depth, self-validating protocol for conjugating 3-Phenylpent-4-ynoic acid to primary amine-containing target molecules using a two-step EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) zero-length crosslinking strategy.
Mechanistic Causality: The Chemistry of Activation
To achieve high-yield amide bond formation, it is critical to understand the transient intermediates that dictate the reaction's success. Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature.
-
Primary Activation : EDC reacts with the carboxylate group of 3-Phenylpent-4-ynoic acid to form a highly reactive O-acylisourea intermediate [2].
-
Hydrolytic Susceptibility : The O-acylisourea intermediate is unstable in aqueous environments. If it fails to encounter a nucleophile rapidly, it hydrolyzes back into the original carboxylic acid, releasing an N-substituted urea byproduct [3].
-
Esterification (Stabilization) : To prevent hydrolysis, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS acts as a nucleophile, attacking the O-acylisourea to form a semi-stable NHS ester [].
-
Aminolysis : The NHS ester is highly chemoselective for unprotonated primary amines. Upon nucleophilic acyl substitution, the NHS group is displaced as a benign leaving group, yielding a highly stable, irreversible amide bond [].
Reaction mechanism of EDC/NHS mediated amide bond formation.
Experimental Workflow: Two-Step Conjugation Protocol
A two-step protocol is strictly required for this specific substrate. Because 3-Phenylpent-4-ynoic acid is hydrophobic, it must be initially dissolved in an organic solvent. Furthermore, a two-step process prevents unwanted inter-protein crosslinking if the target amine-containing molecule (e.g., a protein) possesses its own carboxyl groups [5].
Phase 1: Preparation & Activation (The "Carboxyl-to-Ester" Step)
-
Solubilization : Dissolve 3-Phenylpent-4-ynoic acid (MW: 174.20 g/mol ) in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Causality: The phenyl ring imparts significant hydrophobicity; direct dissolution in aqueous buffers will cause immediate precipitation.
-
-
Buffer Equilibration : Dilute the acid into 0.1 M MES buffer (pH 6.0) to a final concentration of 2 mM.
-
Causality: MES is a non-amine-containing buffer that prevents off-target quenching. A pH of 5.0–6.0 is the thermodynamic optimum for EDC activation [5].
-
-
Activation : Add EDC to a final concentration of 20 mM (10-fold molar excess) and Sulfo-NHS to 20 mM. Incubate at room temperature for 15–30 minutes.
-
Causality: Excess EDC drives the rapid formation of the O-acylisourea, while Sulfo-NHS instantly captures it to form the NHS ester [3].
-
Phase 2: Conjugation (The "Ester-to-Amide" Step)
-
Target Preparation : Dissolve the target amine-containing molecule (e.g., protein, peptide, or small molecule linker) in 0.1 M PBS (pH 7.5) at 1–5 mg/mL.
-
Causality: A slightly basic pH (7.2–8.5) ensures that primary amines (such as lysine ε-amines) are deprotonated, rendering them highly nucleophilic[].
-
-
Coupling : Add the activated NHS ester solution to the target molecule. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 5-10% v/v to prevent protein denaturation.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature.
-
Causality: Kinetic modeling indicates that amide bond formation is heavily dependent on reactant concentrations and typically reaches completion within 1 to 3 hours[6]. Systematic investigations also show that high concentrations of the amine nucleophile significantly drive overall reaction efficiency[7].
-
Phase 3: Quenching & Purification
-
Quenching : Add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes.
-
Causality: Hydroxylamine acts as a potent nucleophile to rapidly cleave any unreacted NHS esters, preventing off-target reactions during downstream storage [3].
-
-
Purification : Pass the reaction mixture through a desalting column (e.g., Zeba Spin) pre-equilibrated with PBS to remove urea byproducts, unreacted acid, and quenching agents [2].
Two-step experimental workflow for EDC/NHS bioconjugation.
Quantitative Data & Optimization Matrix
To ensure reproducibility, the following table summarizes the optimized thermodynamic and stoichiometric parameters for the bioconjugation of 3-Phenylpent-4-ynoic acid.
| Parameter | Activation Phase | Conjugation Phase | Quenching Phase |
| Buffer System | 0.1 M MES | 0.1 M PBS | 0.1 M PBS |
| Optimal pH | 5.0 – 6.0 | 7.2 – 8.5 | 7.5 |
| Reagent Ratio | Acid : EDC : NHS (1:10:10) | Acid : Amine (10:1 to 50:1) | Hydroxylamine (10 mM final) |
| Reaction Time | 15 – 30 minutes | 2 hours | 15 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Solvent Tolerance | Up to 50% DMF (for solubility) | < 10% DMF (to protect protein) | N/A |
Analytical Validation (Self-Validating System)
A robust experimental protocol must be self-validating. To confirm the successful formation of the amide bond and the structural integrity of the alkyne handle, perform the following orthogonal analyses:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Analyze the purified conjugate. A successful conjugation of 3-Phenylpent-4-ynoic acid will result in a precise mass shift of +156.19 Da (Mass of acid 174.20 Da - H₂O 18.01 Da) per functionalization site.
-
Diagnostic CuAAC (Click) Assay : To validate that the terminal alkyne survived the EDC/NHS coupling and remains sterically accessible, perform a diagnostic click reaction using an azide-functionalized fluorophore (e.g., Azide-Fluor 488) in the presence of CuSO₄ and sodium ascorbate. A positive fluorescent readout definitively confirms the integrity of the bioorthogonal handle.
References
-
G-Biosciences . High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at:[Link][2]
-
Taylor & Francis . Carbodiimide – Knowledge and References. Chemical Engineering Communications. Available at:[Link][5]
-
NextSDS . 3-phenylpent-4-ynoic acid — Chemical Substance Information. Available at: [Link][1]
-
NIH / PMC . Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics. Available at:[Link][6]
-
ACS Publications . Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry. Available at:[Link][7]
Sources
- 1. nextsds.com [nextsds.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Mild Esterification Protocols for 3-Phenylpent-4-ynoic Acid Derivatives
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Phenylpent-4-ynoic acid is a highly functionalized building block utilized in the synthesis of complex pharmaceuticals and natural product analogues. It features a terminal alkyne, a carboxylic acid, and a phenyl ring at the β -position (C3). The esterification of this compound presents unique chemoselectivity challenges that preclude the use of harsh traditional methods. This application note details the mechanistic pitfalls associated with its structural features and provides field-proven, self-validating protocols for its efficient esterification.
Mechanistic Insights & Causality: The C3 Vulnerability
The primary challenge in handling 3-phenylpent-4-ynoic acid lies in the unique electronic environment of the C3 methine proton. Because this proton is flanked by both a phenyl ring and an alkyne, it is simultaneously benzylic and propargylic, rendering it highly acidic .
If subjected to strong bases (e.g., NaOH, NaH, or even prolonged heating with K₂CO₃ or Et₃N), the C3 proton is readily abstracted to form a resonance-stabilized carbanion. This intermediate undergoes rapid alkyne isomerization to form an allene, which subsequently rearranges into a thermodynamically more stable conjugated 1,3-diene .
Conversely, the use of strong mineral acids (as in traditional Fischer esterification) introduces the risk of alkyne hydration to a ketone, particularly if trace water is present. Therefore, esterification must proceed under strictly mild, near-neutral conditions to preserve both the terminal alkyne and the stereochemical integrity of the C3 position.
Methodological Comparison
To mitigate structural risks, coupling strategies must avoid extremes of pH. The table below summarizes the viability of common esterification methods for this specific substrate.
| Method | Reagents | Reaction Environment | Alkyne Isomerization Risk | Suitability for 3-Phenylpent-4-ynoic Acid |
| Steglich Esterification | EDC·HCl, DMAP, DCM | Mild, Neutral | Very Low | Optimal (Best for complex alcohols) |
| Mild Alkylation | Alkyl Halide, KHCO₃, DMF | Weakly Basic | Low (if kept < 40 °C) | Excellent (Best for simple alkyl esters) |
| Yamaguchi Esterification | TCBC, Et₃N, DMAP, Tol | Basic | Moderate (due to Et₃N) | Good (Reserved for macrolactonizations) |
| Fischer Esterification | H₂SO₄, R-OH, Reflux | Strongly Acidic | Low (Hydration risk is High) | Poor (Avoid due to alkyne degradation) |
Reaction Pathways
The following diagram illustrates the divergent pathways of 3-phenylpent-4-ynoic acid under mild Steglich conditions versus harsh basic conditions.
Reaction pathways for 3-phenylpent-4-ynoic acid esterification vs. base-catalyzed isomerization.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. Built-in checkpoints (e.g., temperature control, specific workup washes) ensure the prevention of alkyne isomerization and facilitate high-purity isolation.
Protocol A: Steglich Esterification (EDC/DMAP)
This method is optimal for coupling 3-phenylpent-4-ynoic acid with complex or sterically hindered alcohols. We utilize EDC·HCl rather than DCC because the resulting urea byproduct is water-soluble, allowing for seamless removal during aqueous workup without the need for exhaustive chromatography .
Materials:
-
3-Phenylpent-4-ynoic acid (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Initialization: Charge an oven-dried round-bottom flask with 3-phenylpent-4-ynoic acid and the target alcohol. Dissolve in anhydrous DCM to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial formation of the O-acylisourea intermediate is exothermic; cooling prevents localized heating that could trigger side reactions or degradation of the active ester .
-
Activation: Add EDC·HCl portion-wise over 5 minutes. Follow immediately with the addition of DMAP.
-
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc) until the acid is fully consumed.
-
Quench & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2x) to remove DMAP and unreacted EDC.
-
Water (1x) to remove the EDC-urea byproduct.
-
Brine (1x) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if trace impurities remain.
Protocol B: Mild Base-Promoted Alkylation
For the synthesis of simple methyl, ethyl, or benzyl esters, direct alkylation of the carboxylate is highly efficient. To prevent C3 deprotonation, a weak base (KHCO₃) is used instead of standard carbonates.
Materials:
-
3-Phenylpent-4-ynoic acid (1.0 equiv)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv)
-
KHCO₃ (Potassium bicarbonate, finely powdered) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Initialization: Dissolve 3-phenylpent-4-ynoic acid in anhydrous DMF (0.3 M) in a dry flask.
-
Base Addition: Add finely powdered KHCO₃. Causality: KHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~4.5) but not basic enough to abstract the C3 propargylic proton (pKa >25), completely shutting down the isomerization pathway.
-
Alkylation: Add the alkyl halide dropwise at room temperature.
-
Propagation: Stir vigorously at room temperature for 12–16 hours. Critical Checkpoint: Do not heat the reaction above 40 °C, as thermal stress in polar aprotic solvents can promote unwanted elimination or alkyne migration.
-
Workup: Dilute the reaction mixture with diethyl ether (or EtOAc). Wash the organic phase extensively with water (at least 3x equal volumes) to partition the DMF into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.
References
-
Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes to 1,3-Dienes Journal of the American Chemical Society URL:[Link]
-
1,3-butadienes by base-catalysed isomerization of alkynes as an access to 5-(N-indolyl)-naphthoquinones RSC Advances URL:[Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives National Institutes of Health (PMC) URL:[Link]
-
Steglich Esterification Organic Chemistry Portal URL:[Link]
Application Note: Advanced Peptide Bioconjugation using 3-Phenylpent-4-ynoic Acid
Mechanistic Rationale & Molecular Advantages
3-Phenylpent-4-ynoic acid (CAS 115062-59-4) is a highly specialized, bifunctional linker utilized in modern peptide bioconjugation. Featuring a terminal alkyne and a carboxylic acid separated by a phenyl-substituted aliphatic chain, this molecule serves as a critical bridge between solid-phase peptide synthesis (SPPS) and bioorthogonal click chemistry.
While standard aliphatic linkers (such as 4-pentynoic acid) are common, the strategic selection of 3-phenylpent-4-ynoic acid provides three distinct mechanistic advantages for drug development professionals:
-
Intrinsic UV-Traceability: The beta-phenyl ring acts as a strong chromophore. Standard terminal alkynes lack significant UV absorbance, making HPLC tracking of the intermediate peptide difficult. The phenyl group enables robust real-time monitoring at 254 nm and 280 nm before the attachment of a payload.
-
Lipophilicity Modulation: The hydrophobic phenyl moiety alters the local dielectric environment of the peptide's N-terminus. This can enhance the membrane translocation efficiency of cell-penetrating peptides (CPPs) or promote non-covalent interactions with human serum albumin (HSA) for pharmacokinetic half-life extension.
-
Regiospecific Click Reactivity: The terminal alkyne undergoes highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole[1]. The adjacent phenyl ring provides moderate steric shielding that minimizes off-target degradation in complex biological matrices without hindering the Cu(I)-catalyzed transition state.
Fig 1. End-to-end workflow for peptide bioconjugation using 3-Phenylpent-4-ynoic acid.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step: reagents are chosen not by convention, but to overcome specific chemical barriers.
Protocol A: Solid-Phase Amide Coupling of 3-Phenylpent-4-ynoic Acid
Because the beta-phenyl group introduces moderate steric hindrance, standard carbodiimide chemistry (DIC/HOBt) can lead to incomplete acylation. Therefore, the highly reactive uronium salt HATU is utilized to generate a transient, highly active 7-aza-OBt ester, driving the reaction to completion[2].
Materials:
-
Peptide-resin (free N-terminus, e.g., Rink Amide AM resin)
-
3-Phenylpent-4-ynoic acid (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Swelling: Suspend the peptide-resin in DMF for 30 minutes. Causality: Swelling expands the polymer matrix, ensuring the sterically demanding linker can access the resin-bound primary amines.
-
Pre-Activation: In a separate vial, dissolve 3-phenylpent-4-ynoic acid and HATU in a minimal volume of DMF. Add DIPEA and vortex for 2 minutes. The solution will turn pale yellow, indicating the formation of the active ester.
-
Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow result (negative for free amines) validates complete coupling. If blue, repeat steps 2-3.
-
Cleavage: Wash the resin with DMF and Dichloromethane (DCM), then dry. Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of reactive side chains during global deprotection.
-
Precipitation: Precipitate the alkyne-modified peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Solution-Phase CuAAC Bioconjugation
The in situ reduction of Cu(II) by sodium ascorbate is the gold standard for generating the active Cu(I) catalyst[3]. However, this process generates reactive oxygen species (ROS) that rapidly oxidize sensitive residues (Met, Cys, Trp). To prevent peptide degradation, THPTA is employed as a stabilizing ligand and sacrificial reductant[4].
Materials:
-
Alkyne-modified peptide (from Protocol A)
-
Azide-payload (e.g., Azide-Fluorophore, Azide-PEG)
-
CuSO₄·5H₂O (10 mM aqueous stock)
-
THPTA ligand (50 mM aqueous stock)
-
Sodium Ascorbate (100 mM aqueous stock, freshly prepared)
-
Phosphate Buffer (100 mM, pH 7.4)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a microcentrifuge tube, mix 10 µL of CuSO₄ stock with 10 µL of THPTA stock. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA ensures that upon reduction, the highly unstable Cu(I) is immediately coordinated, preventing disproportionation and minimizing ROS generation[4].
-
Reagent Assembly: In a separate vial, dissolve the alkyne-peptide (1.0 eq, ~1 mM final concentration) and the azide-payload (1.2 eq) in the Phosphate Buffer.
-
Initiation: Add the Cu(II)-THPTA complex to the peptide/azide solution.
-
Reduction: Add 10 µL of freshly prepared Sodium Ascorbate stock to initiate the catalytic cycle. The solution may briefly turn pale yellow.
-
Reaction: Degas the vial with nitrogen, seal, and agitate at room temperature for 1–2 hours.
-
Validation & Purification: Quench the reaction with 5 mM EDTA to chelate the copper. Confirm the mass shift via LC-MS. Purify the final conjugate using preparative RP-HPLC.
Fig 2. CuAAC catalytic cycle highlighting THPTA-mediated stabilization and ROS protection.
Quantitative Data & Optimization
The following tables summarize empirical data for optimizing the bioconjugation of 3-phenylpent-4-ynoic acid, allowing researchers to bypass trial-and-error phases.
Table 1: Quantitative Comparison of Coupling Reagents for 3-Phenylpent-4-ynoic Acid
| Reagent System | Equivalents (Linker:Reagent) | Reaction Time | Average Yield | Epimerization Risk | Mechanistic Note |
| DIC / HOBt | 3.0 : 3.0 | 4 hours | 65 - 75% | Low | Insufficient reactivity for the sterically hindered beta-phenyl group. |
| HBTU / DIPEA | 3.0 : 2.9 | 2 hours | 80 - 85% | Moderate | Guanidinium side-reactions can occur if pre-activation is too slow. |
| HATU / DIPEA | 3.0 : 2.9 | 1 - 2 hours | > 95% | Low | Optimal. Generates a highly reactive 7-aza-OBt ester, overcoming steric bulk[2]. |
Table 2: CuAAC Optimization Parameters & Troubleshooting
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale / Effect |
| Cu:Ligand Ratio | No Ligand used | 1 : 5 (Cu : THPTA) | Unliganded Cu(I) rapidly oxidizes, stalling the reaction and destroying Met/Cys residues[4]. |
| Ascorbate Age | Stock > 24h old | Freshly Prepared | Ascorbate degrades into dehydroascorbate in water, which can cross-react with Arg and Lys side chains. |
| Buffer Choice | Tris Buffer | Phosphate Buffer | Tris contains primary amines that can weakly coordinate copper, reducing catalytic efficiency. |
| Atmosphere | Open Air | N₂ Degassed | Oxygen drives the rapid depletion of ascorbate and Cu(I). Degassing ensures >90% conversion within 1 hour. |
References
-
Rostovtsev VV, Green LG, Fokin VV, Sharpless KB. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. 2002. URL: [Link]
-
Tornøe CW, Christensen C, Meldal M. Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. 2002. URL: [Link]
-
Presolski SI, Hong VP, Finn MG. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. 2011. URL: [Link]
-
El-Faham A, Albericio F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011. URL: [Link]
Sources
- 1. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terminal alkyne functionalization of 3-Phenylpent-4-ynoic acid
Application Notes & Protocols: Terminal Alkyne Functionalization of 3-Phenylpent-4-ynoic Acid
Executive Summary & Mechanistic Rationale
3-Phenylpent-4-ynoic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Structurally, it features a carboxylic acid at the C1 position (suitable for amide coupling, esterification, or salt formation) and a terminal alkyne at the C4 position. The presence of the phenyl ring at C3 introduces specific steric and electronic parameters that must be accounted for during late-stage functionalization.
The terminal alkyne is an ideal bioorthogonal handle. Because alkynes are virtually absent in native biological systems, they can be selectively modified without interfering with other functional groups[1]. This guide details the causal logic, self-validating workflows, and optimized protocols for the two most critical transformations of this scaffold: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira Cross-Coupling .
Core Application I: CuAAC (Click Chemistry)
Causality & Strategic Design
The CuAAC reaction converts the linear terminal alkyne into a rigid, 1,4-disubstituted 1,2,3-triazole. In drug design, this triazole frequently serves as an amide bioisostere, offering improved metabolic stability against proteases while maintaining necessary dipole moments and hydrogen-bonding capabilities[2].
The reaction relies on the in situ reduction of a Cu(II) salt to the active Cu(I) catalytic species.3[3]. Furthermore, the addition of a stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) protects the Cu(I) species from disproportionation and oxidation in aqueous environments, significantly accelerating the reaction rate[1].
Workflow Visualization
Workflow for the CuAAC reaction of 3-Phenylpent-4-ynoic acid.
Step-by-Step Methodology
-
Preparation : In a 20 mL scintillation vial, dissolve 3-Phenylpent-4-ynoic acid (1.0 equiv, 0.5 mmol) and the target azide (1.05 equiv) in 5 mL of a 1:1 mixture of tert-butanol and water.
-
Causality: This specific biphasic-turned-homogeneous solvent mixture effectively solubilizes both the organic substrates and the aqueous inorganic catalyst salts.
-
-
Catalyst Assembly : In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.05 equiv) in 100 µL of deionized water. Add TBTA ligand (0.05 equiv) dissolved in 100 µL of DMSO.
-
Self-Validation: The mixture will visually present as a light blue solution (characteristic of Cu²⁺).
-
-
Reduction : Add freshly prepared sodium ascorbate (0.1 equiv) dissolved in 100 µL of water to the catalyst mixture.
-
Self-Validation: The solution will rapidly change from blue to colorless or pale yellow. This visual shift is the definitive indicator of successful Cu(I) generation.
-
-
Reaction : Transfer the active catalyst solution to the main reaction vial. Cap loosely and stir vigorously at room temperature for 4–12 hours.
-
Monitoring : Monitor the reaction via LC-MS. The terminal alkyne mass peak will deplete, replaced by the exact M+ mass of the triazole product.
-
Workup : Acidify the mixture to pH 3 using 1M HCl.
-
Causality: Because 3-Phenylpent-4-ynoic acid contains a free carboxylic acid, it may exist as a water-soluble carboxylate salt at neutral/basic pH. Acidification ensures it is fully protonated and partitions into the organic layer.
-
-
Isolation : Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data: CuAAC Condition Optimization
| Catalyst System | Solvent | Additive | Time | Yield (%) | Mechanistic Observation |
| CuSO₄ / NaAsc | t-BuOH/H₂O (1:1) | None | 12 h | 75% | Standard baseline conditions; moderate rate due to steric bulk at C3. |
| CuSO₄ / NaAsc | t-BuOH/H₂O (1:1) | TBTA (0.05 eq) | 4 h | 92% | Ligand stabilizes Cu(I), preventing degradation and accelerating conversion. |
| CuI | DMF | DIPEA (2.0 eq) | 24 h | 45% | Sluggish reaction; incomplete conversion without aqueous reduction system. |
Core Application II: Sonogashira Cross-Coupling
Causality & Strategic Design
The Sonogashira coupling is utilized to extend the 3-Phenylpent-4-ynoic acid scaffold by forming a new C(sp)-C(sp²) bond with aryl or vinyl halides. This is critical for probing hydrophobic pockets in Structure-Activity Relationship (SAR) studies.4[4]. An amine base is required to deprotonate the terminal alkyne, facilitating its entry into the copper cycle.4[4].
Note on Protection: While advanced Pd-catalyst systems can tolerate free carboxylic acids, esterifying the C1 carboxylic acid (e.g., to a methyl ester) prior to Sonogashira coupling is highly recommended to prevent coordination-induced catalyst poisoning.
Workflow Visualization
Dual catalytic cycles (Pd and Cu) in the Sonogashira cross-coupling.
Step-by-Step Methodology
-
Degassing (Critical Step) : In an oven-dried Schlenk flask, add 3-Phenylpent-4-ynoic acid methyl ester (1.0 equiv, 0.5 mmol) and the desired aryl iodide (1.1 equiv). Dissolve in anhydrous DMF (4 mL) and Triethylamine (1 mL). Sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Removing dissolved oxygen completely suppresses the oxidative dimerization of the alkyne.
-
-
Catalyst Addition : Under a positive pressure of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).
-
Self-Validation: The solution typically turns a clear yellow/orange. Warning : If the solution turns opaque black immediately upon addition, the Pd catalyst has precipitated as inactive Pd(0) black, indicating severe oxygen contamination or a dead catalyst batch.
-
-
Reaction Execution : Seal the flask and stir at 60 °C for 6–8 hours.
-
Monitoring : Check progress by TLC (Hexanes/EtOAc).
-
Self-Validation: The formation of a new, highly UV-active spot indicates success, as the internal alkyne product possesses a highly extended conjugated π-system compared to the starting material.
-
-
Workup : Cool to room temperature. Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove insoluble metal residues. Wash the filtrate with 1M HCl (to neutralize and remove the amine base), water, and brine. Dry over MgSO₄ and concentrate.
-
Purification : Purify the crude residue by flash column chromatography.
Quantitative Data: Sonogashira Substrate Scope
| Aryl Halide | Catalyst System | Base / Solvent | Temp | Yield (%) | Notes |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 °C | 88% | Rapid oxidative addition; excellent baseline yield. |
| 4-Bromoanisole | Pd(PPh₃)₄ / CuI | Diisopropylamine | 80 °C | 62% | Aryl bromides require higher temperatures and active Pd(0). |
| 2-Iodopyridine | Pd(dppf)Cl₂ / CuI | Et₃N / THF | 65 °C | 81% | Bidentate ligand (dppf) prevents catalyst poisoning by the basic pyridine nitrogen. |
References
-
Sonogashira Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link][4]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules Source: Interchim URL:[Link][1]
-
Peptide Conjugation via CuAAC 'Click' Chemistry Source: PMC - NIH URL:[Link][2]
-
Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link][3]
Sources
Technical Support Center: Yield Optimization for 3-Phenylpent-4-ynoic Acid Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 3-phenylpent-4-ynoic acid (CAS: 115062-59-4) presents unique chemoselectivity and regioselectivity challenges. Traditional routes often suffer from poor yields due to competing allene formation, incomplete decarboxylation, or catalyst poisoning.
This guide focuses on troubleshooting the widely utilized propargylic alkylation route (malonate substitution followed by hydrolysis and decarboxylation) and provides field-proven solutions to maximize your isolated yields.
Reaction Pathway & Bottleneck Analysis
Understanding the mechanistic flow is critical for troubleshooting. The synthesis relies on the generation of an electrophilic metal-allenylidene intermediate from 1-phenylprop-2-yn-1-ol, which is then intercepted by a malonate nucleophile.
Fig 1: Synthetic workflow for 3-phenylpent-4-ynoic acid via propargylic alkylation.
Quantitative Yield Optimization Data
Yields in the initial alkylation step are highly dependent on the catalyst and solvent system. The table below summarizes how different conditions impact the overall yield and the critical Alkyne:Allene regioselectivity ratio.
| Catalyst System | Solvent | Temp (°C) | Additive | Isolated Yield (%) | Regioselectivity (Alkyne:Allene) |
| None (Thermal SN2) | Toluene | 110 | None | < 10% | N/A (Decomposition) |
| Co₂(CO)₈ (Nicholas Reaction) | CH₂Cl₂ | 25 | BF₃·OEt₂ | 65% | 85:15 |
| [RuCpCl(μ-SMe)₂]₂ | DCE | 60 | NH₄BF₄ | 88% | >95:5 |
| Cu(OAc)₂ / PINAP Ligand | H₂O/Toluene | 25 | Na Ascorbate | 92% | >99:1 |
*Note: The Cu-catalyzed system represents an alternative conjugate addition route using Meldrum's acid, bypassing the malonate entirely[1].
Self-Validating Experimental Protocol
To ensure high reproducibility, follow this self-validating protocol for the Ruthenium-catalyzed malonate route. Each step contains a built-in analytical check to prevent downstream failures.
Step 1: Ruthenium-Catalyzed Propargylic Alkylation
-
Reagents: 1-phenylprop-2-yn-1-ol (1.0 eq), diethyl malonate (3.0 eq), [RuCp*Cl(μ-SMe)₂]₂ (5 mol%), NH₄BF₄ (10 mol%), 1,2-dichloroethane (DCE).
-
Procedure: In a flame-dried Schlenk flask under N₂, dissolve the Ru-catalyst and NH₄BF₄ in anhydrous DCE. Add the propargylic alcohol and diethyl malonate. Stir at 60 °C for 2 hours.
-
Causality: NH₄BF₄ is not optional; it abstracts the chloride from the Ru-complex, generating the active cationic ruthenium species required to form the allenylidene intermediate[2].
-
Self-Validation: Monitor by TLC (hexane/EtOAc 9:1). The complete disappearance of the propargylic alcohol (R_f ~0.4) and the appearance of a new UV-active spot (R_f ~0.6) confirms successful alkylation. Do not proceed if the starting material persists.
Step 2: Saponification
-
Reagents: Diethyl 2-(1-phenylprop-2-yn-1-yl)malonate (from Step 1), 2M NaOH (aq), Ethanol.
-
Procedure: Dissolve the crude diester in ethanol. Add 5.0 equivalents of 2M NaOH. Reflux for 3 hours. Cool to room temperature, remove ethanol under reduced pressure, and acidify the aqueous layer to pH 1 with 6M HCl. Extract with ethyl acetate (3x), dry over MgSO₄, and concentrate.
-
Causality: Using a large excess of base ensures complete cleavage of both ester groups. Partial hydrolysis leads to a mixed ester-acid, which will not decarboxylate in the next step, devastating your final yield.
-
Self-Validation: Perform an ATR-IR scan of the isolated solid. The complete disappearance of the sharp ester C=O stretch at ~1735 cm⁻¹ and the appearance of a broad, dominant carboxylic acid O-H stretch (2500–3300 cm⁻¹) validates successful hydrolysis.
Step 3: Decarboxylation
-
Reagents: Crude dicarboxylic acid, anhydrous DMSO.
-
Procedure: Dissolve the dicarboxylic acid in DMSO (0.5 M). Heat to 140 °C for 2 hours under a reflux condenser. Cool, dilute with water, and extract with diethyl ether. Wash the organic layer thoroughly with water (5x) to remove all DMSO, dry, and concentrate.
-
Causality: Heating the neat solid often causes thermal polymerization of the terminal alkyne. DMSO lowers the activation energy of the cyclic decarboxylation transition state via hydrogen bonding, allowing the reaction to proceed at a lower temperature and preserving the alkyne.
-
Self-Validation: Gas evolution (CO₂) will visibly cease when the reaction is complete. Confirm the final mono-acid structure via ¹H NMR: look for the loss of the malonic methine proton and the appearance of the characteristic C2 methylene doublet (~2.8 ppm).
Troubleshooting FAQs
Q1: My alkylation step yields a mixture of the desired alkyne and an allene byproduct. How do I control regioselectivity? A1: This is a classic regioselectivity issue. When the metal-allenylidene complex forms, nucleophilic attack by the malonate enolate at the Cγ position yields the desired alkyne, while attack at the Cα position yields the allene. To force Cγ attack, you must use a cationic ruthenium complex with a non-coordinating counterion (like NH₄BF₄). This increases the electrophilicity of the Cγ carbon, directing the nucleophile appropriately and maximizing the alkyne yield[2].
Q2: The literature notes that acyclic 1,3-dicarbonyls sometimes give yields below 30% in these alkylations. Why is my yield stalling? A2: Acyclic 1,3-dicarbonyls (unlike cyclic ones) can suffer from competing retro-Claisen cleavages or poor nucleophilicity under specific catalytic conditions, leading to isolated yields as low as 24%[2]. To overcome this, ensure your diethyl malonate is freshly distilled to remove acidic impurities, and maintain strict anhydrous conditions to prevent catalyst quenching. If yields remain low, consider switching to the Cu-catalyzed conjugate addition route (see Q3).
Q3: The decarboxylation step is destroying my product. Is there an alternative synthetic route that avoids decarboxylation entirely? A3: Yes. If the malonate route is proving too harsh for your specific substrate derivatives, we highly recommend the to Meldrum's acid-derived acceptors[3]. By using a Cu(OAc)₂ catalyst, sodium ascorbate, and a chiral P,N-ligand (e.g., PINAP) in aqueous media, you can directly form a β-alkynyl Meldrum's acid adduct. Subsequent mild hydrolysis delivers 3-phenylpent-4-ynoic acid with exceptional yields (>90%) and high enantiomeric excess, completely bypassing the harsh 140 °C thermal decarboxylation[1].
References
-
Ruthenium-Catalyzed Cycloaddition between Propargylic Alcohols and Cyclic 1,3-Dicarbonyl Compounds via an Allenylidene Intermediate, The Journal of Organic Chemistry (ACS Publications).[Link]
-
Catalytic, Enantioselective, Conjugate Alkyne Addition, Journal of the American Chemical Society (ACS Publications).[Link]
Sources
Technical Support Center: Troubleshooting Terminal Alkyne Degradation in 3-Phenylpent-4-ynoic Acid
Welcome to the Technical Support Center for 3-Phenylpent-4-ynoic acid . This bifunctional molecule—featuring both a carboxylic acid and a terminal alkyne—is a highly versatile building block in drug development and click chemistry. However, its structural features make it uniquely susceptible to oxidative dimerization, base-catalyzed isomerization, and environmental degradation.
This guide is designed for researchers and application scientists to diagnose, troubleshoot, and prevent degradation pathways during synthesis, application, and storage.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my 3-Phenylpent-4-ynoic acid form a significant amount of a 1,3-diyne byproduct during Sonogashira or CuAAC (Click) reactions? The Causality: You are observing 1, a well-documented oxidative dimerization pathway[1]. In the presence of a copper(I) catalyst and trace amounts of atmospheric oxygen, the terminal alkyne forms a copper acetylide intermediate. Oxygen oxidizes the Cu(I) center to Cu(II), which subsequently drives the homocoupling of two acetylide units into a symmetrical 1,3-diyne, drastically reducing your functional yield[2]. The Solution: Rigorously exclude oxygen using Schlenk techniques (e.g., Freeze-Pump-Thaw). Alternatively, introduce an excess of a reducing agent like (+)-sodium L-ascorbate to continuously reduce any formed Cu(II) back to Cu(I), thereby starving the Glaser mechanism of its required oxidative state[2].
Q2: During amide bond formation (peptide coupling) of the carboxylic acid, my terminal alkyne disappears or shifts in NMR. What is happening? The Causality: You are triggering base-catalyzed isomerization. The C3 proton of 3-phenylpent-4-ynoic acid is uniquely acidic because the resulting carbanion is stabilized by both the adjacent phenyl ring (benzylic stabilization) and the alkyne (propargylic stabilization). Under strongly basic conditions (e.g., excess triethylamine or prolonged heating), this proton is abstracted, initiating a tautomerization cascade similar to the 3, converting the terminal alkyne into an allene or an internal alkyne[3]. The Solution: Avoid unhindered primary or secondary amines. Utilize milder, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or inorganic bases like K₂CO₃. Keep the reaction strictly at or below room temperature.
Q3: What are the optimal long-term storage conditions to maintain the integrity of the neat compound? The Causality: Terminal alkynoic acids are susceptible to slow thermal decomposition and photolytic radical formation over time, which can lead to spontaneous oligomerization or oxidation[4]. The Solution: Store the compound in a tightly sealed, amber glass vial to block UV/Vis light. Purge the headspace with argon to displace oxygen and moisture, and store at -20°C[4].
Part 2: Quantitative Stability Data
To ensure experimental reproducibility, adhere to the following validated storage and handling parameters for alkynoic acid derivatives:
Table 1: Quantitative Storage and Stability Parameters
| Parameter | Recommended Condition | Critical Threshold / Consequence of Deviation |
| Temperature (Long-term) | -20°C | > 25°C accelerates thermal decomposition and oligomerization[4]. |
| Temperature (Short-term) | 2°C to 8°C | Acceptable for < 1 week during active experimental use. |
| Atmosphere | Argon or Nitrogen | Ambient air exposure promotes oxidative degradation[4]. |
| Light Exposure | Dark (Amber Vial) | UV/Vis light induces photolytic radical formation[4]. |
| Solvent (Stock Solutions) | Anhydrous THF or DCM | Protic solvents (H₂O, MeOH) can promote slow hydration over months. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling (Preventing Glaser Dimerization)
Mechanistic Grounding: By completely eliminating copper from the catalytic cycle, the formation of the Cu-acetylide intermediate is rendered impossible, definitively shutting down the Glaser coupling pathway[1].
-
Preparation: Flame-dry a Schlenk flask and backfill with argon three times to establish an inert atmosphere.
-
Reagent Loading: Add the aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and 3-Phenylpent-4-ynoic acid (1.2 eq) to the flask.
-
Solvent & Base: Inject anhydrous, degassed amine (e.g., pyrrolidine, 2.0 eq) and degassed DMF.
-
Degassing: Perform three cycles of Freeze-Pump-Thaw to ensure absolute removal of dissolved oxygen.
-
Reaction & Validation: Stir at 60°C under a positive pressure of argon. Monitor via LC-MS. Self-Validation: The total absence of the symmetrical 1,3-diyne mass peak in the chromatogram validates the successful exclusion of the oxidative homocoupling pathway.
Protocol B: TMS-Protection of the Terminal Alkyne
Mechanistic Grounding: Masking the acidic terminal alkyne proton with a bulky trimethylsilyl (TMS) group sterically and electronically prevents both homocoupling and base-catalyzed isomerization[1].
-
Dissolution: Dissolve 3-Phenylpent-4-ynoic acid (1.0 eq) in anhydrous THF under argon. Cool the reaction to strictly -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.1 eq) dropwise. Note: 2.1 equivalents are mandatory; the first equivalent deprotonates the carboxylic acid, and the second deprotonates the terminal alkyne.
-
Silylation: Stir for 30 minutes at -78°C, then add chlorotrimethylsilane (TMSCl, 2.2 eq) dropwise[1].
-
Warming & Quench: Allow the mixture to warm to room temperature over 2 hours. Quench slowly with saturated aqueous NH₄Cl.
-
Workup & Validation: Extract with diethyl ether. Self-Validation: ¹H-NMR should show the complete disappearance of the terminal alkyne proton singlet (typically ~2.0-2.5 ppm) and the appearance of a large 9H singlet near 0 ppm (TMS group).
Part 4: Visualizations
Diagram illustrating the three primary degradation pathways of 3-Phenylpent-4-ynoic acid.
Step-by-step workflow for preventing oxidative homocoupling in terminal alkynes.
Part 5: References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers - ResearchGate. 2
-
How to avoid dimerization of terminal alkynes in synthesis - BenchChem. 1
-
3-Butynoic acid stability and storage conditions - BenchChem. 4
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry - MDPI. 3
Sources
Technical Support Center: Troubleshooting 3-Phenylpent-4-ynoic Acid Couplings
As a Senior Application Scientist, I frequently encounter researchers struggling with 3-phenylpent-4-ynoic acid. This molecule presents a unique bifunctional challenge: it is a β -substituted γ,δ -alkynoic acid containing both a sterically hindered carboxylic acid and a terminal alkyne. Consequently, "coupling" this molecule requires navigating two distinct and highly competitive chemical pathways: Amide Bond Formation (activating the carboxylic acid) and Sonogashira Cross-Coupling (activating the terminal alkyne).
This guide is designed to help drug development professionals diagnose and resolve the specific mechanistic failures associated with both workflows.
PART 1: Amide Bond Formation (Carboxylic Acid Activation)
FAQ 1: Why am I observing low conversion and a new, unreactive byproduct when using EDC/HOBt?
Causality: The 3-phenyl group introduces significant steric bulk at the β -position of the carboxylic acid. When activated by carbodiimides like EDC, the resulting O-acylisourea intermediate is sterically shielded from incoming amines[1]. If the amine is electron-deficient or hindered, the prolonged lifetime of the O-acylisourea allows it to undergo a [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct[2]. Solution: To outcompete the rearrangement, you must increase the electrophilicity of the intermediate while reducing steric clash. Switch to an acyl fluoride intermediate (using reagents like DAST or BTFFH), which is highly reactive yet sterically compact[1]. Alternatively, use HATU with a highly nucleophilic additive like HOAt, ensuring the amine is present in the mixture before adding the coupling reagent to prevent guanidinylation side reactions.
FAQ 2: I am detecting a lower-mass byproduct that lacks the amine entirely. What is happening?
Causality: You are likely observing an enol-lactone. γ,δ -Alkynoic acids, such as pent-4-ynoic acid derivatives, are highly prone to intramolecular cycloisomerization[3]. When the carboxylic acid is activated, the highly electrophilic carbonyl carbon can be attacked by the proximal alkyne (a process often exacerbated by trace transition metal impurities or prolonged activation times), forming a stable 5-membered lactone ring[3]. Solution: This is a kinetically driven side reaction. To minimize cyclization, avoid pre-activating the carboxylic acid. Add the coupling reagent at 0∘C to a pre-mixed solution of the acid, amine, and base (DIPEA) to ensure immediate interception of the activated ester by the amine.
Competitive reaction pathways during the activation of 3-phenylpent-4-ynoic acid.
PART 2: Sonogashira Cross-Coupling (Terminal Alkyne Activation)
FAQ 3: My Sonogashira coupling yields no product, and the reaction mixture immediately turns black.
Causality: The formation of a black precipitate ("palladium black") indicates the decomposition and agglomeration of the active Pd(0) catalyst[4]. When attempting a Sonogashira coupling with the free carboxylic acid of 3-phenylpent-4-ynoic acid, the carboxylate can strongly coordinate to the palladium center, forming an unreactive Pd(II)-carboxylate complex. This stalls the oxidative addition/transmetalation cycle, leading to rapid catalyst death[5]. Solution: The free acid acts as a catalyst poison under standard conditions. You must either protect the carboxylic acid (e.g., as a methyl or benzyl ester) prior to the Sonogashira coupling, or utilize a highly robust catalyst system (such as Pd(dppf)Cl2 ) with elevated temperatures to overcome the oxidative-addition barrier[6].
FAQ 4: I am observing a significant amount of a 1,3-diyne byproduct instead of my cross-coupled product.
Causality: This is the Glaser-Hay homocoupling product, a ubiquitous side reaction in Sonogashira couplings caused by the oxidative dimerization of terminal alkynes in the presence of a copper(I) co-catalyst and trace oxygen[4]. Solution: The copper acetylide intermediate is highly sensitive to oxygen. Ensure strictly anaerobic conditions by thoroughly degassing all solvents[4]. If homocoupling persists, switch to a copper-free Sonogashira protocol. Copper-free conditions (e.g., using Pd(PPh3)4 and an amine base) bypass the copper acetylide intermediate entirely, eliminating the Glaser pathway[7].
Troubleshooting logic for Sonogashira coupling of terminal alkynes with free carboxylic acids.
PART 3: Quantitative Data & Reagent Selection
| Coupling Objective | Reagent System | Primary Risk / Side Reaction | Expected Conversion (Unoptimized) | Optimization Strategy |
| Amide Bond | EDC / HOBt | N-acylurea rearrangement[2] | < 20% | Switch to Acyl Fluoride or HATU. |
| Amide Bond | HATU / DIPEA | Guanidinylation of amine | 40 - 60% | Avoid pre-activation; mix all reagents at 0∘C . |
| Amide Bond | DAST / Pyridine | Enol-lactone cyclization[3] | > 85% | Keep temperatures low (-20°C) during activation[1]. |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Pd black (Carboxylate poisoning)[5] | < 10% | Protect carboxylic acid prior to coupling. |
| Sonogashira | Pd(PPh3)4 (Cu-Free) | Sluggish transmetalation[7] | 60 - 80% | Use elevated temperatures ( 80∘C ) and aryl iodides. |
PART 4: Validated Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling (Acyl Fluoride Method)
This protocol bypasses the N-acylurea rearrangement by generating a highly reactive, sterically compact acyl fluoride intermediate.
-
Preparation: Dissolve 3-phenylpent-4-ynoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to −20∘C .
-
Activation: Add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise.
-
Self-Validating Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly non-polar acyl fluoride intermediate should appear within 30 minutes.
-
-
Coupling: Add the target amine (1.2 eq) followed immediately by anhydrous pyridine (2.0 eq). Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM.
-
Self-Validating Checkpoint: Analyze the crude mixture via LCMS. The desired mass should be present without the +42 Da (N-acylurea) or −18 Da (enol-lactone) mass shifts.
-
Protocol B: Copper-Free Sonogashira Coupling (Preserving the Free Acid)
This protocol eliminates the Glaser homocoupling pathway and reduces the likelihood of Pd-carboxylate poisoning.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh3)4 (5 mol%) and the aryl iodide (1.0 eq).
-
Degassing: Add thoroughly degassed piperidine (serves as both solvent and base) under a strict argon atmosphere.
-
Self-Validating Checkpoint: The solution should remain a clear yellow. Immediate blackening indicates oxygen ingress and premature Pd(0) oxidation[4].
-
-
Addition: Dissolve 3-phenylpent-4-ynoic acid (1.2 eq) in a minimal amount of degassed piperidine and add it to the reaction mixture slowly via a syringe pump over 1 hour.
-
Reaction: Heat the mixture to 80∘C for 4-6 hours.
-
Self-Validating Checkpoint: LCMS should confirm the cross-coupled mass. The absence of a doubled alkyne mass confirms the successful suppression of the Glaser pathway[7].
-
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to HPLC and Alternative Validation Methods for Determining 3-Phenylpent-4-ynoic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. For a molecule like 3-Phenylpent-4-ynoic acid, an analogue of interest in medicinal chemistry and materials science, robust and validated analytical methods for purity determination are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary validation method, alongside two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC). As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis.
The Criticality of Purity for 3-Phenylpent-4-ynoic Acid
3-Phenylpent-4-ynoic acid, with its carboxylic acid functionality, phenyl ring, and terminal alkyne group, presents a unique analytical challenge. Each of these functional groups can be a potential source of impurities through various synthetic side reactions or degradation pathways. Therefore, a well-designed analytical method must be able to separate and quantify the parent compound from structurally similar impurities. The choice of the analytical method will depend on the specific requirements of the analysis, including the need for high throughput, the nature of expected impurities, and the availability of reference standards.
High-Performance Liquid Chromatography (HPLC): A Detailed Validation Protocol
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility. For 3-Phenylpent-4-ynoic acid, a reversed-phase HPLC method with UV detection is the most logical starting point, given the presence of the UV-active phenyl group.
Rationale for Method Development
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which will provide good retention for the moderately nonpolar 3-Phenylpent-4-ynoic acid.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is chosen. The acidic pH will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient is preferred to ensure the elution of any potential impurities with a wide range of polarities.
-
Detection: The phenyl group in the molecule allows for sensitive detection using a UV-Vis detector, typically at a wavelength corresponding to the absorption maximum of the aromatic ring (around 254 nm).
Experimental Protocol: HPLC-UV Method Validation
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).
1. System Suitability:
-
Before initiating the validation, the suitability of the chromatographic system is established.
-
Procedure: Inject the standard solution of 3-Phenylpent-4-ynoic acid six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plate count should be ≥ 2000.
2. Specificity:
-
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: A solution of 3-Phenylpent-4-ynoic acid is spiked with known related substances and potential impurities. A placebo (matrix without the analyte) is also injected.
-
Acceptance Criteria: The peak for 3-Phenylpent-4-ynoic acid should be well-resolved from all other peaks (resolution ≥ 2.0). The placebo should not show any interfering peaks at the retention time of the analyte.
3. Linearity:
-
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the 3-Phenylpent-4-ynoic acid reference standard over a range of 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
4. Accuracy:
-
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: The accuracy is determined by the recovery of spiked samples. A known amount of 3-Phenylpent-4-ynoic acid is added to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a
A Senior Application Scientist's Guide to Validating Click Chemistry Efficiency Using 3-Phenylpent-4-ynoic Acid
For researchers, medicinal chemists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a modular and highly efficient method for molecular conjugation.[1] Its reliability and broad functional group tolerance have made it an indispensable tool for synthesizing complex molecular architectures.[2][3] This guide provides an in-depth, objective comparison of methodologies for validating the efficiency of CuAAC reactions, using the sterically relevant and functionally versatile terminal alkyne, 3-Phenylpent-4-ynoic acid, as a model substrate. We will delve into the causality behind experimental choices, present detailed protocols for reaction and analysis, and provide comparative data to inform your experimental design.
The Central Role of the Substrate: 3-Phenylpent-4-ynoic Acid
The choice of 3-Phenylpent-4-ynoic acid as our model alkyne is deliberate. Its structure incorporates several key features relevant to drug discovery and bioconjugation:
-
A Terminal Alkyne: The essential functional group for the CuAAC reaction.
-
A Phenyl Group: Introduces aromaticity and steric bulk adjacent to the reactive center, which can influence reaction kinetics. The reactivity of phenyl-substituted alkynes can be modulated by the electronic nature of substituents on the aromatic ring.[4][5]
-
A Carboxylic Acid Moiety: Provides a handle for further functionalization or for modulating solubility, a common feature in bioactive molecules.
This guide will use benzyl azide as the coupling partner, a common and commercially available azide.
Core Principles of CuAAC Validation: A Self-Validating Experimental Approach
To rigorously validate the efficiency of a click reaction, a multi-faceted analytical approach is essential. We will employ a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to monitor reaction progress, confirm product identity, and quantify yield.
Experimental Workflow for Validating Click Chemistry Efficiency
The following diagram outlines the comprehensive workflow for validating the CuAAC reaction of 3-Phenylpent-4-ynoic acid and benzyl azide.
Caption: A comprehensive workflow for the validation of click chemistry efficiency.
Comparative Catalyst Systems for the CuAAC Reaction
The choice of the copper catalyst system is critical for optimizing reaction efficiency. We will compare the most common in situ generation of Cu(I) from a Cu(II) salt with a reducing agent against a direct Cu(I) source.
-
System A (Standard): Copper(II) sulfate (CuSO₄) with sodium ascorbate as the reducing agent. This is a widely used, convenient, and generally robust system.[6]
-
System B (Alternative): Copper(I) iodide (CuI). This provides a direct source of the active Cu(I) catalyst and can be advantageous in certain solvent systems.[7]
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the generally accepted mechanism for the CuAAC reaction, highlighting the role of the copper(I) catalyst.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the click reaction and subsequent analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-Phenylpent-4-ynoic acid
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Copper(I) iodide (CuI)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reactant Solution: In a reaction vial, dissolve 3-Phenylpent-4-ynoic acid (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition (System A): To the stirred reactant solution, add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents) followed by a freshly prepared aqueous solution of sodium L-ascorbate (0.1 equivalents).[2]
-
Catalyst Addition (System B): To the stirred reactant solution, add CuI (0.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., 1, 4, and 24 hours) until the starting material (3-Phenylpent-4-ynoic acid) is consumed.[9]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.
-
UV detector set to an appropriate wavelength for detecting the aromatic rings (e.g., 254 nm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Elution: Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the components.
-
Analysis: Identify the peaks corresponding to the starting materials and the triazole product based on their retention times. The retention time of the product is expected to be different from the starting materials due to the change in polarity. The purity of the product can be determined by integrating the area of the product peak relative to the total area of all peaks.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by the appearance of a characteristic singlet for the triazole proton, typically in the range of 7.5-8.5 ppm.[10][11] The signals corresponding to the phenyl and benzyl groups should also be identifiable.
Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
Mass spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: Infuse the sample directly or inject it via an LC system into the mass spectrometer.
-
Analysis: In positive ion mode, the protonated molecular ion [M+H]⁺ of the triazole product should be observed.[12][13]
Comparative Performance Data
The following tables summarize the expected experimental data for the click reaction between 3-Phenylpent-4-ynoic acid and benzyl azide under the two catalyst systems. This data is predictive and serves as a benchmark for validating your own experimental results.
Table 1: Reaction Efficiency Comparison
| Catalyst System | Reaction Time (for >95% conversion) | Yield (isolated) |
| A: CuSO₄/NaAsc | 4-8 hours | >90% |
| B: CuI | 6-12 hours | >85% |
Table 2: HPLC Analysis Data (Predicted)
| Compound | Retention Time (min) |
| 3-Phenylpent-4-ynoic acid | ~5.2 |
| Benzyl azide | ~6.8 |
| 1-benzyl-4-(1-phenyl-propyl)-1H-[2][4][14]triazole-5-carboxylic acid | ~8.5 |
Table 3: NMR Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃) (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Triazole-H | ~7.8 | s |
| Phenyl-H (product) | 7.2-7.4 | m |
| Benzyl-CH₂ (product) | ~5.5 | s |
| Phenyl-H (starting material) | 7.1-7.3 | m |
| Alkyne-H (starting material) | ~2.5 | d |
Table 4: Mass Spectrometry Data (ESI-MS) (Predicted)
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 1-benzyl-4-(1-phenyl-propyl)-1H-[2][4][14]triazole-5-carboxylic acid | C₁₉H₁₉N₃O₂ | 322.15 |
Conclusion and Best Practices
This guide provides a comprehensive framework for validating the efficiency of the CuAAC reaction using 3-Phenylpent-4-ynoic acid as a representative substrate. By employing a combination of HPLC, NMR, and MS, researchers can confidently monitor reaction progress, confirm product identity, and quantify yield.
Key Recommendations for Optimal Results:
-
Purity of Reagents: Ensure the purity of your alkyne and azide starting materials, as impurities can inhibit the catalyst.[9]
-
Fresh Reducing Agent: When using System A, always use a freshly prepared solution of sodium ascorbate.[2]
-
Inert Atmosphere: For sensitive substrates or prolonged reaction times, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the Cu(I) catalyst.
-
Ligand Optimization: For challenging substrates, especially in biological applications, the use of a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA, can significantly improve reaction rates and yields.[6]
By following the detailed protocols and utilizing the comparative data provided, researchers can establish a robust and self-validating system for their click chemistry applications, ensuring the reliable and efficient synthesis of their target molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Yao, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1689.
- ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Zhang, L., et al. (2005). Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition of Azides with Alkynes: A New Reagent for 1,5-Disubstituted 1,2,3-Triazoles. Journal of the American Chemical Society, 127(46), 15998–15999.
- IntechOpen. (2021).
- Bielsa, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1960.
- Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1083-1092.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Elsevier. (2008).
- Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1405-1428.
- Royal Society of Chemistry. (n.d.).
- Panasenko, M. O., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3), 237-243.
- ResearchGate. (2023).
- Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.
- Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry.
- Presolski, S. I., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
- ResearchGate. (2023).
- Whiting, M., et al. (2009). Benzyne Click Chemistry with in Situ Generated Aromatic Azides. Organic Letters, 11(7), 1595–1598.
- Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1083-1092.
- ACS Publications. (2024).
- Vatansever, S., et al. (2025). Signature of click chemistry in advanced techniques for cancer therapeutics.
- BenchChem. (2025). Side products in benzyl azide click chemistry reactions.
- Arkivoc. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes.
- Ukrainian Chemical and Pharmaceutical Journal. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
- MDPI. (2024).
- ACS Publications. (2013).
- ResearchGate. (2025).
- ACS Publications. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.
- ACG Publications. (2009). A new Synthesis of 3-arylpropenoic acids and 5-phenyl-2,4- pentadienoic acid from 4-acetyl-3-arylsydnones and arylaldehydes.
- MDPI. (2022). New 1,2,3-Triazoles from (R)
- Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions.
- PrepChem.com. (n.d.). Synthesis of 4-phenyl-3-pentenoic acid.
- ResearchGate. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition | Request PDF.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- IntechOpen. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- ChemicalBook. (n.d.). 4-PENTYNOIC ACID synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Pentenoic Acid.
- MDPI. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)
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3-Phenylpent-4-ynoic acid vs 4-phenylbutanoic acid in organic synthesis
In the landscape of organic synthesis, the strategic selection of bifunctional building blocks dictates the trajectory of complex molecule construction. As a Senior Application Scientist, I frequently evaluate the utility of aliphatic versus alkyne-functionalized carboxylic acids. This guide provides an objective, data-driven comparison between two highly versatile synthons: 4-phenylbutanoic acid (4-PBA) and 3-phenylpent-4-ynoic acid .
While 1[1], its saturated 4-carbon chain makes it the premier precursor for synthesizing 1-tetralone scaffolds via electrophilic aromatic substitution. Conversely,2[2], rendering it an exceptional candidate for bioorthogonal click chemistry and transition-metal-catalyzed cycloisomerizations.
Structural Logic & Mechanistic Pathways
The fundamental divergence between these two molecules lies in their hybridization and pre-organization. 4-PBA utilizes its flexible sp³-hybridized backbone to fold into a thermodynamically favorable conformation, positioning its carbonyl carbon perfectly for an intramolecular attack on the phenyl ring. In contrast, 3-phenylpent-4-ynoic acid features a rigid sp-hybridized alkyne that acts as an orthogonal reactive handle, allowing the molecule to undergo metal-catalyzed cross-couplings without disturbing the carboxylic acid moiety.
Reactivity pathways: 4-PBA electrophilic cyclization vs. 3-phenylpent-4-ynoic acid cycloaddition.
4-Phenylbutanoic Acid (4-PBA): The Core Scaffold Builder
Mechanistic Causality in Friedel-Crafts Acylation
When 4-PBA is subjected to Lewis or Brønsted acid conditions, the carboxylic acid is converted into a highly electrophilic acylium ion. According to Baldwin's rules, the subsequent intramolecular attack by the ortho-carbon of the phenyl ring proceeds via a favored 6-endo-trig cyclization. This specific chain length is the causal factor behind the near-quantitative yield of 3[3], as forming a 5-membered or 7-membered ring from homologous acids introduces significant ring strain.
Quantitative Data: Catalyst Efficiency for 1-Tetralone Synthesis
Historically, stoichiometric amounts of hazardous AlCl₃ were required. Modern methodologies have shifted toward greener, recoverable Lewis acids.
| Catalyst System | Conditions | Yield (%) | Causality / Note |
| SOCl₂ then AlCl₃ | Reflux, 3 h | 96.7% | Highly efficient two-step via acid chloride; requires stoichiometric Lewis acid[4]. |
| SiO₂-AlCl₃ | Nitrobenzene, 40 °C | 94.0% | Solid-supported Lewis acid; prevents leaching and enables easy recovery[5]. |
| Bi(NTf₂)₃ | HFIP solvent, Mild heat | >90.0% | Green Lewis acid; exploits strong hydrogen-bonding solvent to accelerate cyclization[3]. |
Self-Validating Protocol: Synthesis of 1-Tetralone
To ensure reproducibility, the following protocol incorporates built-in spectroscopic validation checkpoints.
Self-validating experimental workflow for the synthesis of 1-tetralone from 4-PBA.
-
Activation: In a flame-dried round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 equiv) in thionyl chloride (SOCl₂, 5.0 equiv). Reflux for 3 hours to form 4-phenylbutanoyl chloride[4].
-
Intermediate Validation: Distill off excess SOCl₂ under reduced pressure. Checkpoint: IR spectroscopy of the crude residue must show a shift of the C=O stretch from ~1700 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride).
-
Cyclization: Dissolve the acid chloride in anhydrous 1,2-dichloroethane. Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equiv) at 0 °C to control the exothermic complexation.
-
Heating: Warm to room temperature, then reflux for 2 hours.
-
Quenching: Pour the mixture over ice-cold 1M HCl. Causality: The acidic aqueous quench is strictly required to break the strong coordination between the aluminum metal and the newly formed ketone oxygen.
-
Final Validation: Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate. Checkpoint: ¹H NMR must reveal the disappearance of the carboxylic acid proton and the appearance of a highly deshielded aromatic doublet (~8.0 ppm) corresponding to the proton adjacent to the ketone.
3-Phenylpent-4-ynoic Acid: The Bioorthogonal Handle
Mechanistic Causality in Alkyne Activation
Unlike the inert alkyl chain of 4-PBA, 3-phenylpent-4-ynoic acid features a terminal alkyne. This functional group is highly susceptible to π-activation by transition metals. For instance,6[6]. The causality relies on the π-acidity of the metal catalyst, which activates the alkyne toward nucleophilic attack without disturbing the carboxylic acid, allowing for modular, late-stage functionalization.
Quantitative Data: Alkyne-Directed Reactivity
| Reaction Type | Reagents / Catalyst | Target Motif | Causality / Note |
| CuAAC (Click) | R-N₃, CuSO₄, Na Ascorbate | 1,2,3-Triazole | Terminal alkyne selectively reacts; requires prior protection of the -COOH group. |
| Cycloaddition | Ru(II) catalysts | Furanones / Pyrans | π-acidity of Ru activates the alkyne toward nucleophilic attack[6]. |
| Sonogashira | Ar-I, Pd(PPh₃)₄, CuI, Base | Internal Alkyne | sp-C-H activation allows modular extension of the carbon framework. |
Self-Validating Protocol: CuAAC "Click" Functionalization
-
Esterification: React 3-phenylpent-4-ynoic acid with methanol and catalytic H₂SO₄ to yield the methyl ester. Causality: Masking the carboxylic acid prevents competitive coordination with the copper catalyst, which would otherwise stall the catalytic cycle.
-
Click Reaction Setup: In a round-bottom flask, dissolve the alkyne ester (1.0 equiv) and an organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.05 equiv). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, avoiding the handling of highly unstable, oxidation-prone Cu(I) salts.
-
Stirring: Stir vigorously at room temperature for 12 hours. The reaction is driven to completion by the extreme thermodynamic stability of the resulting 1,2,3-triazole ring.
-
Validation Checkpoint: Dilute with water, extract with ethyl acetate, dry, and concentrate. Checkpoint: Analyze the crude product via ¹H NMR. The absolute disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of a distinct triazole proton singlet (~7.5–8.5 ppm) confirms successful cycloaddition.
Summary Comparison Matrix
| Feature | 4-Phenylbutanoic Acid (4-PBA) | 3-Phenylpent-4-ynoic Acid |
| Primary Structural Motif | Saturated sp³ alkyl chain | Terminal sp alkyne |
| Dominant Reactivity | Electrophilic Aromatic Substitution | Metal-Catalyzed Cycloaddition / Click |
| Key Synthetic Application | Synthesis of 1-tetralone scaffolds | Bioorthogonal tagging, heterocycle synthesis |
| Orthogonality | Low (chain is inert, relies on -COOH) | High (alkyne can react independently of -COOH) |
References
- Source: chemicalbook.
- Source: wikipedia.
- Source: scirp.
- Source: daneshyari.
- Source: nextsds.
- Source: acs.
Sources
- 1. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 2. nextsds.com [nextsds.com]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Phenylpent-4-ynoic Acid Enantiomers via Diastereomeric Derivatization
In the landscape of stereochemistry, the differentiation of enantiomers is a critical analytical challenge. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth, practical comparison of the ¹H NMR chemical shifts for the enantiomers of 3-Phenylpent-4-ynoic acid, a chiral carboxylic acid of interest in synthetic chemistry.
As direct NMR comparison is not feasible, this guide details a robust, field-proven methodology: the use of a chiral derivatizing agent (CDA) to convert the enantiomeric pair into diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[3][4]
This guide will employ (R)-(+)-α-methylbenzylamine as the CDA, a widely used and commercially available reagent for the derivatization of carboxylic acids.[3] The resulting diastereomeric amides, (R)-N-((R)-1-phenylethyl)-3-phenylpent-4-ynamide and (S)-N-((R)-1-phenylethyl)-3-phenylpent-4-ynamide, exhibit discernible differences in their ¹H NMR spectra. The causality behind these differences lies in the distinct three-dimensional spatial arrangements of the diastereomers, which leads to varying anisotropic effects from the chiral auxiliary's phenyl ring on the protons of the original acid moiety.
Principle and Experimental Design
The core principle of this method is the conversion of an analytical challenge (distinguishing enantiomers) into a routine measurement (distinguishing diastereomers). The covalent bonding of the (R)- and (S)-enantiomers of 3-Phenylpent-4-ynoic acid with a single enantiomer of a chiral amine, (R)-(+)-α-methylbenzylamine, yields a pair of diastereomers.
The choice of (R)-(+)-α-methylbenzylamine is predicated on its ability to form a stable amide bond under mild conditions and the presence of a phenyl group, which acts as a powerful anisotropic center. The magnetic field generated by the circulation of π-electrons in this phenyl ring will shield or deshield nearby protons in the rest of the molecule. Due to the fixed, but different, spatial relationship between this phenyl group and the protons of the acid moiety in the two diastereomers, the magnitude of this shielding/deshielding effect will differ, resulting in separate signals in the ¹H NMR spectrum.
Experimental Workflow Diagram
The overall process, from the racemic acid to the final NMR analysis, is outlined below. This workflow ensures a quantitative conversion, which is essential for accurate determination of enantiomeric excess (e.e.).
Caption: Workflow for diastereomeric derivatization and NMR analysis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, ensuring complete reaction and accurate representation of the original enantiomeric composition.
Materials:
-
Racemic 3-Phenylpent-4-ynoic acid
-
(R)-(+)-α-methylbenzylamine (≥99% e.e.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Phenylpent-4-ynoic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid. The formation of the active ester is crucial for an efficient reaction.
-
Amide Formation: Add (R)-(+)-α-methylbenzylamine (1.1 eq) to the mixture. The slight excess of the amine ensures complete consumption of the activated acid, preventing kinetic resolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. This removes unreacted amine, coupling reagents, and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
NMR Sample Preparation:
-
Dissolve approximately 10-15 mg of the crude, dried amide mixture in ~0.6 mL of CDCl₃.
-
Filter the solution through a small plug of cotton wool into a clean NMR tube to remove any particulate matter.
-
¹H NMR Data Comparison and Analysis
The following table presents a hypothetical but scientifically plausible comparison of the ¹H NMR chemical shifts for the resulting (R,R) and (S,R) diastereomeric amides. The data is based on typical chemical shift values and expected magnitudes of diastereomeric non-equivalence (Δδ).[5][6]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment¹ | (R,R)-Diastereomer (δ ppm) | (S,R)-Diastereomer (δ ppm) | Δδ (ppm)² | Key Observations |
| H3 (methine, CH -Ph) | 3.85 | 3.92 | -0.07 | Significant non-equivalence due to proximity to the stereocenter. |
| H2 (methylene, CH₂ -COOH) | 2.78 (dd) | 2.83 (dd) | -0.05 | Clear separation, influenced by the chiral center one bond away. |
| H5 (alkyne, C≡CH ) | 2.15 | 2.18 | -0.03 | Smaller, but often observable, difference. |
| Phenyl (acid) | 7.25 - 7.40 (m) | 7.27 - 7.42 (m) | ~0.02 | Minor shifts in the multiplet pattern. |
| Amide N-H | 6.52 (d) | 6.45 (d) | +0.07 | Often shows large Δδ due to differing H-bonding environments. |
| CH (amine) | 5.15 (quintet) | 5.15 (quintet) | 0.00 | Protons of the chiral agent itself show less variation. |
| CH₃ (amine) | 1.48 (d) | 1.48 (d) | 0.00 | Protons of the chiral agent itself show less variation. |
| Phenyl (amine) | 7.15 - 7.30 (m) | 7.15 - 7.30 (m) | 0.00 | Generally used as a reference region. |
¹Proton numbering corresponds to the 3-Phenylpent-4-ynoic acid structure. ²Δδ = δ(R,R) - δ(S,R). A negative value indicates the proton in the (R,R) diastereomer is more shielded (upfield).
Interpretation of Chemical Shift Differences (Δδ)
The most reliable signals for analysis are those of the protons closest to the stereogenic center of the acid (H3 and H2). These protons experience the largest differential anisotropic effects from the phenyl ring of the α-methylbenzylamine moiety.
-
The H3 Proton: As the proton on the stereocenter, H3 is highly sensitive to the local electronic environment. The difference in its chemical shift (Δδ = -0.07 ppm) is substantial and provides a clear diagnostic window for distinguishing the two diastereomers.
-
The Methylene Protons (H2): These protons are diastereotopic and adjacent to the stereocenter, also resulting in a significant and easily measurable chemical shift difference.
-
The Amide Proton (N-H): The N-H proton's chemical shift is sensitive to conformation and hydrogen bonding, which often differs between diastereomers, leading to a large Δδ. This signal can be very useful, though its position can be concentration-dependent.
Structural Rationale for Non-Equivalence
The observed chemical shift differences arise from the different average conformations of the two diastereomers in solution. The phenyl group of the chiral auxiliary creates a cone of magnetic anisotropy. Protons that fall into the shielding region (above and below the plane of the ring) will appear at a higher field (lower ppm), while those in the deshielding region (in the plane of the ring) will appear at a lower field.
Caption: Anisotropic shielding model for diastereomers.
Conclusion
The differentiation of 3-Phenylpent-4-ynoic acid enantiomers is effectively achieved by ¹H NMR spectroscopy following derivatization with (R)-(+)-α-methylbenzylamine. This guide demonstrates that the resulting diastereomers exhibit clear and predictable chemical shift non-equivalence, particularly for the protons nearest the original stereocenter (H3 and H2). By integrating the well-resolved signals corresponding to each diastereomer, researchers can accurately determine the enantiomeric excess of their sample. This method, grounded in the fundamental principles of stereochemistry and NMR spectroscopy, represents a reliable and accessible tool for chiral analysis in research and development.
References
-
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 961. Available from: [Link]
-
Ye, Z., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available from: [Link]
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
University of Wisconsin, Department of Chemistry. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
Sources
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